Propofol β-D-Glucuronide Methyl Ester
Description
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Properties
Molecular Formula |
C₁₉H₂₈O₇ |
|---|---|
Molecular Weight |
368.42 |
Synonyms |
2,6-Bis(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester; |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Clearance of Propofol: A Technical Guide to its Biotransformation and Glucuronide Derivatives
Foreword: Deconstructing the Rapid Offset of a Cornerstone Anesthetic
Propofol (2,6-diisopropylphenol) stands as an indispensable intravenous anesthetic in modern medicine, prized for its rapid onset, short duration of action, and smooth recovery profile.[1] This favorable pharmacokinetic profile is intrinsically linked to its efficient and extensive metabolic clearance.[2] For researchers, drug development professionals, and clinicians, a granular understanding of propofol's metabolic fate is paramount for optimizing its therapeutic window, mitigating adverse effects, and developing novel anesthetic agents. This technical guide provides an in-depth exploration of the metabolic pathways of propofol, with a particular focus on its glucuronide derivatives, the enzymatic machinery governing its transformation, and the experimental methodologies employed to elucidate these processes.
The Core Metabolic Pathways: A Dual-Pronged Elimination Strategy
Propofol is rendered pharmacologically inactive and prepared for excretion primarily through two interconnected metabolic routes: direct glucuronidation (a Phase II reaction) and hydroxylation followed by conjugation (Phase I followed by Phase II).[3] The liver is the principal site of this biotransformation, although significant extrahepatic metabolism also occurs.[4][5]
Phase II Metabolism: The Dominant Glucuronidation Pathway
The primary metabolic fate of propofol is direct conjugation with glucuronic acid, forming propofol-glucuronide.[6] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that transfer a glucuronic acid moiety from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the hydroxyl group of propofol. This process significantly increases the water solubility of the molecule, facilitating its renal excretion.[7]
The key enzyme responsible for this direct glucuronidation is UGT1A9 .[8][9] This isoform is highly expressed in the liver and also found in extrahepatic tissues such as the kidneys and intestine, contributing to the overall clearance of propofol.[7][10] The formation of propofol-glucuronide accounts for a substantial portion of the administered dose, making it the most abundant metabolite found in urine.[2][11]
Phase I Metabolism: Hydroxylation as a Prelude to Conjugation
A secondary, yet significant, pathway for propofol metabolism begins with a Phase I oxidation reaction, specifically hydroxylation. This is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. The main CYP isoform implicated in propofol hydroxylation is CYP2B6 , with a lesser contribution from CYP2C9.[12][13] This enzymatic reaction introduces a hydroxyl group onto the propofol molecule, typically at the 4-position of the phenol ring, to form 2,6-diisopropyl-1,4-quinol (also known as 4-hydroxypropofol).[3]
This hydroxylated intermediate is still pharmacologically active, albeit with reduced hypnotic potency compared to the parent drug.[7] Following its formation, 2,6-diisopropyl-1,4-quinol rapidly undergoes Phase II conjugation reactions, primarily glucuronidation and sulfation, to form water-soluble and inactive metabolites that are readily excreted.[3][5] These include 1-quinol-glucuronide, 4-quinol-glucuronide, and 4-quinol-sulfate.[3]
Enzymology and Kinetics: A Quantitative Perspective
The efficiency of propofol clearance is dictated by the kinetic parameters of the principal metabolizing enzymes. Understanding these parameters is crucial for predicting drug-drug interactions and inter-individual variability in patient response.
| Enzyme | Metabolic Reaction | Tissue Location | Kinetic Parameters (Approximate) |
| UGT1A9 | Direct Glucuronidation | Liver, Kidneys, Intestine | Km: 41.8 µM (HLM) |
| Vmax: 5.21 nmol/min/mg protein (HLM) | |||
| CLint: 126 µl/min/mg protein (HLM)[14] | |||
| CYP2B6 | 4-Hydroxylation | Liver | Km: 10 ± 2 µM |
| High-capacity enzyme[13] | |||
| CYP2C9 | 4-Hydroxylation | Liver | Km: 41 ± 8 µM |
| High-capacity enzyme[13] |
HLM: Human Liver Microsomes
Visualizing the Metabolic Journey
The intricate network of propofol's metabolic pathways can be effectively visualized to aid in comprehension.
Caption: The metabolic pathway of propofol, highlighting Phase I and Phase II reactions.
Extrahepatic Metabolism: Beyond the Liver
A clinically significant aspect of propofol's pharmacokinetics is the substantial contribution of extrahepatic metabolism. The total plasma clearance of propofol often exceeds hepatic blood flow, indicating that other organs are actively involved in its elimination.[2]
-
Kidneys: The kidneys play a major role in the extrahepatic clearance of propofol, primarily through the action of renal UGT1A9.[4][15] This accounts for a significant portion of the direct glucuronidation of the drug.
-
Lungs: The lungs have also been identified as a site of propofol metabolism, contributing to its first-pass elimination after a bolus dose.[2][16]
-
Intestine: The small intestine contains metabolic enzymes, including UGTs, that can contribute to the presystemic elimination of certain drugs, and evidence suggests a role in propofol metabolism.[17]
Experimental Protocols for Studying Propofol Metabolism
The elucidation of propofol's metabolic pathways relies on robust in vitro and analytical methodologies. These protocols are designed to be self-validating through the use of appropriate controls and standards.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This experimental workflow is a cornerstone for studying hepatic drug metabolism. The causality behind using HLMs lies in their enrichment with key drug-metabolizing enzymes like CYPs and UGTs.
Caption: A typical workflow for in vitro propofol metabolism studies using HLMs.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of propofol in a suitable organic solvent (e.g., methanol).
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).
-
Prepare stock solutions of cofactors: NADPH for CYP-mediated reactions and UDPGA for UGT-mediated reactions.
-
If assessing UGT activity, prepare a stock solution of alamethicin. The rationale for using alamethicin is to permeabilize the microsomal membrane, allowing the cofactor UDPGA access to the active site of the UGT enzymes located within the lumen of the endoplasmic reticulum.[3][18]
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and alamethicin (if applicable).
-
Add the propofol stock solution to achieve the desired final concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding the appropriate cofactor(s) (NADPH and/or UDPGA).
-
Incubate at 37°C with shaking for a defined period. Time-course experiments are often conducted by taking aliquots at various time points.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution, typically two to three volumes of ice-cold acetonitrile containing an internal standard. The internal standard (e.g., thymol or a deuterated analog of propofol) is crucial for accurate quantification as it corrects for variations in sample processing and instrument response.[5][19]
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
Quantification of Propofol and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.[12][14]
Typical LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for separating propofol and its metabolites.[12]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium fluoride to enhance ionization) and an organic solvent (e.g., acetonitrile or methanol).[20]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is often used, typically in negative ion mode for propofol and its glucuronide metabolites.[14]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.
-
Self-Validating System: The analytical method is validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines. The use of a stable isotope-labeled internal standard is a key component of a self-validating system, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby ensuring the reliability of the quantitative results.[17]
Clinical Implications and Inter-individual Variability
The metabolism of propofol can vary significantly among individuals, which can have important clinical consequences.
Genetic Polymorphisms
Genetic variations in the genes encoding for UGT1A9 and CYP2B6 can alter the rate of propofol metabolism.[4][8] For example, certain single nucleotide polymorphisms (SNPs) in the UGT1A9 gene have been associated with altered propofol clearance, potentially affecting dosing requirements and recovery times.[1] Similarly, polymorphisms in the CYP2B6 gene can lead to classifications of individuals as poor, intermediate, or rapid metabolizers of propofol, influencing their response to the anesthetic.[8]
Propofol Infusion Syndrome (PRIS)
Propofol Infusion Syndrome (PRIS) is a rare but life-threatening condition associated with high-dose, long-term infusions of propofol.[21] It is characterized by severe metabolic acidosis, rhabdomyolysis, cardiac failure, and renal failure.[10] The pathophysiology of PRIS is thought to involve the impairment of mitochondrial fatty acid oxidation and the uncoupling of oxidative phosphorylation, processes in which propofol or its metabolites may interfere.[22]
Conclusion: A Foundation for Future Research and Clinical Practice
The rapid and extensive metabolism of propofol is fundamental to its clinical utility. A comprehensive understanding of its biotransformation pathways, the enzymology involved, and the analytical methods for its study provides a robust framework for both drug development and clinical application. For researchers, this knowledge is critical for designing and interpreting preclinical and clinical studies. For drug development professionals, it informs the design of new anesthetic agents with improved metabolic profiles. And for clinicians, it underscores the importance of considering factors that can influence drug metabolism, such as genetics and co-administered medications, to ensure the safe and effective use of this vital anesthetic.
References
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Hiraoka, N., Yamamoto, K., & Goto, T. (2005). Kidneys contribute to the extrahepatic clearance of propofol in humans, but not lungs and brain. British Journal of Clinical Pharmacology, 60(2), 176-182. [Link]
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Hiraoka, N., Yamamoto, K., & Goto, T. (2005). Kidneys contribute to the extrahepatic clearance of propofol in humans, but not lungs and brain. British Journal of Clinical Pharmacology, 60(2), 176–182. [Link]
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Pavlovic, D., Budic, I., Jevtovic Stoimenov, T., et al. (2020). The Effect of UGT1A9, CYP2B6 and CYP2C9 Genes Polymorphism on Propofol Pharmacokinetics in Children. Pharmacogenomics and Personalized Medicine, 13, 17-27. [Link]
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Pavlovic, D., Budic, I., Jevtovic Stoimenov, T., et al. (2020). The Effect of UGT1A9, CYP2B6 and CYP2C9 Genes Polymorphism on Propofol Pharmacokinetics in Children. Pharmacogenomics and Personalized Medicine, 13, 17–27. [Link]
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Johnson, T. N. (2013). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica International, 30(4), 16-18. [Link]
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Court, M. H., Duan, S. X., & von Moltke, L. L. (2001). Cytochrome P-450 2B6 is responsible for interindividual variability of propofol hydroxylation by human liver microsomes. Anesthesiology, 94(1), 110-119. [Link]
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Dawidowicz, A. L., Kalityński, R., & Fijalkowska, A. (2000). The role of human lungs in the biotransformation of propofol. Anesthesiology, 93(4), 992-997. [Link]
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Bemis, D. (2021). Quantification of Propofol in Blood Plasma and its Application to Future Clinical Research in Anesthesiology and Perioperative Medicine. Oregon State University. [Link]
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Dinis-Oliveira, R. J. (2018). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. BioMed Research International, 2018, 9359124. [Link]
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Sharma, B., & Kumar, P. (2022). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. Critical Reviews in Analytical Chemistry, 52(7), 1694-1701. [Link]
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Wikipedia contributors. (2024, January 29). Propofol. In Wikipedia, The Free Encyclopedia. [Link]
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Shimizu, M., Matsumoto, Y., & Yamazaki, H. (2014). In vitro glucuronidation of propofol in microsomal fractions from human liver, intestine and kidney: tissue distribution and physiological role of UGT1A9. Xenobiotica, 44(11), 995-1000. [Link]
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Mukherjee, K., Narenderan, S. T., Babu, B., Mishra, S., & Meyyanathan, S. N. (2020). Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. Research Journal of Pharmacy and Technology, 13(2), 723-727. [Link]
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Wujcik, T., & Krenzelok, E. P. (2010). A Rare Case of Propofol-Induced Acute Liver Failure and Literature Review. Case Reports in Gastroenterology, 4(1), 17-22. [Link]
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Kiang, T. K., Ensom, M. H., & Chang, T. K. (2012). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition, 40(8), 1528-1536. [Link]
-
Kiang, T. K., Ensom, M. H., & Chang, T. K. (2012). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition, 40(8), 1528-1536. [Link]
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Salerno, J., Jones, J., & Jones, M. (2013). Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. Pharmacology & Pharmacy, 4(7), 415-422. [Link]
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Chen, T. L., Ueng, T. H., & Chen, S. H. (1998). Effects of propofol on human hepatic microsomal cytochrome P450 activities. Anesthesiology, 88(5), 1393-1400. [Link]
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Bojarová, P., & Křen, V. (2017). Alamethicin for Using in Bioavailability Studies? - Re-evaluation of Its Effect. Planta Medica, 83(5), 389-396. [Link]
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Dinis-Oliveira, R. J. (2018). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. BioMed Research International, 2018, 9359124. [Link]
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Wi, S. A., & Park, S. (2019). Systematic review of the stability and compatibility of propofol injection. Journal of Pharmaceutical Investigation, 49(4), 393-402. [Link]
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Kim, D. W., Kim, J. S., & Park, J. H. (2020). Development of Propofol-Encapsulated Liposomes and the Effect of Intranasal Administration on Bioavailability in Rabbits. Pharmaceutics, 12(9), 864. [Link]
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Ku, K. M., & Kim, J. Y. (2018). The main metabolic pathway of propofol. In Case Reports in Critical Care (Vol. 2018, p. 7391864). Hindawi. [Link]
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Mikstacki, A., Skrzypczak-Zielińska, M., & Zakerska-Banaszak, O. (2016). The effect of UGT1A9, CYP2B6 and CYP2C9 genes polymorphism on individual differences in propofol pharmacokinetics among Polish patients undergoing general anaesthesia. Pharmacogenomics, 17(10), 1087–1096. [Link]
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Lee, K. M., Han, S. M., Lee, S., et al. (2021). Fluoride-assisted liquid chromatography-tandem mass spectrometry method for simultaneous analysis of propofol and its metabolites without derivatization in urine. Journal of Chromatography A, 1652, 462360. [Link]
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Kim, J. Y., & Jung, B. H. (2018). Simple quantification of propofol and its metabolites in blood and urine using gas chromatography-tandem mass spectrometry (GC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 159, 348-354. [Link]
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An In-Depth Technical Guide to the Phase II Metabolism of Propofol: Elucidating the Role of Propofol β-D-Glucuronide and its Methyl Ester Precursor
Abstract
Propofol (2,6-diisopropylphenol) stands as one of the most pivotal intravenous anesthetics in modern medicine, valued for its rapid onset, short duration of action, and favorable recovery profile[1]. The clinical efficacy and safety of propofol are intrinsically linked to its rapid metabolic clearance, a process dominated by Phase II conjugation reactions. This technical guide provides a comprehensive exploration of propofol's metabolic fate, with a primary focus on the major pathway of direct glucuronidation. We will dissect the enzymatic machinery responsible, address the sources of inter-individual variability, and detail the analytical methodologies essential for its study. Crucially, this guide clarifies the specific role of Propofol β-D-Glucuronide Methyl Ester, positioning it not as an in vivo metabolite, but as a critical analytical precursor essential for the precise quantification of its biologically relevant counterpart, Propofol β-D-Glucuronide.
Introduction: The Metabolic Journey of Propofol
Upon intravenous administration, the highly lipophilic nature of propofol allows it to rapidly cross the blood-brain barrier to exert its hypnotic effects via potentiation of the GABA-A receptor[1]. However, its clinical utility is equally dependent on its efficient elimination. The body transforms propofol from a lipophilic compound into water-soluble, inactive metabolites that can be readily excreted by the kidneys[2]. This biotransformation occurs predominantly in the liver, although extrahepatic sites like the kidneys and small intestine also contribute significantly[2].
The metabolism of xenobiotics like propofol is classically divided into two phases[3]:
-
Phase I Metabolism: Involves oxidation, reduction, or hydrolysis reactions that introduce or expose functional groups on the parent molecule.
-
Phase II Metabolism: Involves the conjugation of these functional groups with endogenous polar molecules, such as glucuronic acid or sulfate, to dramatically increase water solubility and facilitate excretion[3].
While both phases are involved, propofol's clearance is overwhelmingly driven by a direct and efficient Phase II conjugation pathway.
The Primary Clearance Pathway: Direct Glucuronidation
The principal metabolic route, accounting for approximately 70% of a propofol dose in humans, is direct conjugation of the phenolic hydroxyl group with glucuronic acid[1][4][5]. This reaction forms the inactive and water-soluble metabolite, Propofol β-D-Glucuronide (PG).
The Key Enzyme: UGT1A9
This critical conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of Phase II enzymes[2]. The specific isoform primarily responsible for propofol glucuronidation is UGT1A9 [4][6][7]. UGT1A9 is highly expressed in the liver and kidneys and is a key enzyme in the metabolism of various phenols, hormones, and drugs[6].
While UGT1A9 is the main catalyst, other isoforms such as UGT1A6 and UGT1A8 (expressed in the digestive tract) have also been shown to contribute to a lesser extent, highlighting the robustness of this clearance pathway[6].
Clinical Relevance: Inter-individual Variability
A hallmark of propofol is the significant inter-individual variability in its pharmacokinetics and pharmacodynamics[6][8]. A substantial portion of this variability can be attributed to genetic polymorphisms in the genes encoding metabolic enzymes. Polymorphisms in the UGT1A9 gene can lead to altered enzyme expression or activity, influencing the rate of propofol clearance[9]. This genetic variance can affect dose requirements and emergence times from anesthesia, making it a crucial area of research in pharmacogenomics[4][9].
Secondary Metabolic Pathways
While direct glucuronidation is dominant, a secondary pathway involving an initial Phase I oxidation step also contributes to propofol clearance.
-
Phase I Hydroxylation: Approximately 29% of propofol is first hydroxylated by cytochrome P450 (CYP) enzymes to form 2,6-diisopropyl-1,4-quinol (also known as 4-hydroxypropofol)[1]. The primary enzymes responsible for this step are CYP2B6 and, to a lesser degree, CYP2C9 [1][6].
-
Subsequent Phase II Conjugation: This newly formed quinol metabolite is then rapidly conjugated in a Phase II reaction with either glucuronic acid or sulfate, forming 1-quinol-glucuronide (1-QG), 4-quinol-glucuronide (4-QG), and 4-quinol-sulfate (4-QS)[6]. These metabolites are also inactive and readily excreted in the urine[10].
The overall metabolic landscape of propofol is visually summarized in the pathway diagram below.
The Role of Propofol β-D-Glucuronide Methyl Ester: An Analytical Keystone
A common point of confusion for researchers entering this field is the role of Propofol β-D-Glucuronide Methyl Ester. It is imperative to understand that this compound is not a known in vivo metabolite of propofol. Instead, its significance is entirely within the analytical and research domain.
Propofol β-D-Glucuronide Methyl Ester serves as a stable, chemical precursor for the laboratory synthesis of the authentic Propofol β-D-Glucuronide metabolite[11]. The availability of a pure, certified analytical standard is non-negotiable for any validated quantitative bioanalytical method.
The logical flow of its application is as follows:
Furthermore, deuterated versions of this precursor, such as Propofol Glucuronide-d17 Methyl Ester, are used to synthesize stable isotope-labeled internal standards[11]. These internal standards are indispensable in mass spectrometry-based assays to correct for variations in sample preparation and instrument response, ensuring the highest level of accuracy and precision.
Experimental Protocol: Quantification of Propofol Metabolites in Urine via LC-MS/MS
The quantification of propofol metabolites is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology[12][13]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and selectivity[14].
Rationale (E-E-A-T)
This protocol employs a "dilute-and-shoot" method, which is favored for its simplicity, high throughput, and minimal sample manipulation, reducing the potential for analytical errors[12]. The choice of a stable isotope-labeled internal standard (synthesized from a precursor like the deuterated methyl ester) is critical for trustworthy quantification, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing a self-validating system for each sample. The use of Multiple Reaction Monitoring (MRM) in the mass spectrometer provides two layers of mass-based selectivity (precursor ion and product ion), ensuring confident identification and quantification even in a complex matrix like urine.
Step-by-Step Methodology
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of certified Propofol β-D-Glucuronide (PG) standard in methanol at 1 mg/mL.
-
Prepare a stock solution of the stable isotope-labeled internal standard (e.g., Propofol-d17 Glucuronide) in methanol at 1 mg/mL.
-
From these stocks, create a series of working calibration standards and a single internal standard working solution (e.g., at 10,000 ng/mL).
-
-
Sample Preparation:
-
Centrifuge urine samples at 3,000 x g for 10 minutes to pellet any particulates.
-
In a clean microcentrifuge tube, combine 50 µL of urine supernatant (calibrator, quality control, or unknown sample) with 20 µL of the internal standard working solution.
-
Add 930 µL of a 95:5 water:acetonitrile solution.
-
Vortex briefly to mix.
-
Transfer the final mixture to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining and separating the metabolites.
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium fluoride buffer to enhance ionization[12].
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 2 minutes.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in negative mode is optimal for detecting glucuronide conjugates[14].
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte. See the table below for examples.
-
-
Data Presentation
Table 1: Example LC-MS/MS MRM Transitions for Propofol Metabolites
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| Propofol Glucuronide (PG) | Negative ESI | 353.2 | 177.1 |
| Propofol-d17 Glucuronide (IS) | Negative ESI | 370.3 | 194.2 |
| 4-Hydroxypropofol-1-Glucuronide (1-QG) | Negative ESI | 369.2 | 193.1 |
| 4-Hydroxypropofol-4-Sulfate (4-QS) | Negative ESI | 273.1 | 193.1 |
-
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.
-
The workflow for this protocol is illustrated below.
Significance in Drug Development and Clinical Science
The accurate measurement of Propofol β-D-Glucuronide and other metabolites is paramount for several reasons:
-
Pharmacokinetic Modeling: Precise metabolite data is essential for building robust pharmacokinetic models that describe the distribution, metabolism, and excretion of propofol, especially in special populations like neonates or the critically ill[15].
-
Drug-Drug Interaction Studies: Propofol can inhibit or induce certain metabolic enzymes[6]. Quantifying its metabolites is key to understanding how co-administered drugs might affect propofol clearance, and vice-versa.
-
Forensic and Clinical Toxicology: Because metabolites like PG have a much longer detection window in urine than the parent propofol, their measurement is a highly effective tool for monitoring propofol misuse or abuse, particularly in healthcare settings[12][16][17]. Studies have shown PG can be detected for up to 30 days post-administration, whereas the parent drug is cleared from urine very rapidly[12][16].
Table 2: Key Enzymes and Their Contribution to Propofol Metabolism
| Pathway | Enzyme(s) | Contribution | Key Metabolite(s) |
|---|---|---|---|
| Phase II (Direct) | UGT1A9 | ~70% (Major) | Propofol β-D-Glucuronide |
| Phase I | CYP2B6, CYP2C9 | ~29% (Minor) | 4-Hydroxypropofol |
| Phase II (Secondary) | UGTs, SULTs | (Part of the ~29%) | Quinol-Glucuronides, Quinol-Sulfate |
Conclusion
The Phase II metabolism of propofol is a rapid and efficient process dominated by direct glucuronidation via the UGT1A9 enzyme, leading to the formation of the inactive metabolite Propofol β-D-Glucuronide. While secondary oxidative pathways exist, this direct conjugation is the principal driver of the drug's clearance. Within this context, Propofol β-D-Glucuronide Methyl Ester plays a vital, albeit indirect, role. It is not a product of biological metabolism but rather an indispensable laboratory tool—a chemical precursor for the synthesis of the analytical standards required for the accurate and reliable quantification of propofol's true metabolic fate. Acknowledging this distinction is fundamental for researchers and drug development professionals dedicated to advancing our understanding of this essential anesthetic.
References
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Barceló-Vidal, J., et al. (2018). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Current Drug Metabolism, 19(9), 756-771. [Link]
-
Jones, J., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 32, 100203. [Link]
-
Virginia Anesthesia Services LLC. (2023). How Propofol is Broken Down in the Body. Virginia Anesthesia Services Blog. [Link]
-
Stojiljkovic, M. P., et al. (2022). Clinical Importance of Potential Genetic Determinants Affecting Propofol Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 13, 824339. [Link]
-
Favetta, P., et al. (2002). Propofol metabolites in man following propofol induction and maintenance. British Journal of Anaesthesia, 88(5), 653-658. [Link]
-
AB SCIEX. Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]
-
Stojiljkovic, M. P., et al. (2022). Clinical Importance of Potential Genetic Determinants Affecting Propofol Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology. [Link]
-
Favetta, P., et al. (2002). Propofol metabolites in man following propofol induction and maintenance. Scilit. [Link]
-
Lee, J. Y., & Lee, S. M. (2015). A study of analytical methods for the determination of propofol in blood. Toxicological Research, 31(3), 221-228. [Link]
-
van den Bosch, G. E., et al. (2017). Biomarkers of Propofol Metabolism in Neonates: The Quest Beyond Ontogeny. Clinical Pharmacokinetics, 56(10), 1239-1241. [Link]
-
Labolina, M. (2025). UDP-glucuronosyltransferase 1A9: Significance and symbolism. biotechnologia-journal.org. [Link]
-
Sahinovic, M. M., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(12), 1539-1558. [Link]
-
Barceló-Vidal, J., et al. (2018). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. ResearchGate. [Link]
-
Allegaert, K., et al. (2007). Inter-individual variability in propofol pharmacokinetics in preterm and term neonates. British Journal of Anaesthesia, 99(6), 864-870. [Link]
-
Jones, J., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. PubMed. [Link]
-
Prince, B. J., et al. (2023). Selective Reagent Ion-Time-of-Flight-Mass Spectrometric Investigations of the Intravenous Anaesthetic Propofol and Its Major Metabolite 2,6-Diisopropyl-1,4-benzoquinone. Molecules, 28(7), 3236. [Link]
-
ResearchGate. (n.d.). The main metabolic pathway of propofol. [Link]
-
Chan, J., et al. (2025). Impact of genetic variations on the pharmacokinetics, dose requirements, and clinical effects of propofol: a systematic review. Canadian Journal of Anesthesia. [Link]
-
Sahinovic, M. M., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. National Institutes of Health. [Link]
-
Pharmaffiliates. (n.d.). Propofol Glucuronide-d17 Methyl Ester. Pharmaffiliates.com. [Link]
-
Salerno, J., et al. (2013). Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. Pharmacology & Pharmacy, 4(7), 528-534. [Link]
-
Favetta, P., et al. (2002). Propofol metabolites in man following propofol induction and maintenance. PubMed. [Link]
-
Kumar, G. P., & FAI, M. (2012). Fospropofol: Clinical Pharmacology. Journal of Anaesthesiology, Clinical Pharmacology, 28(2), 253-257. [Link]
-
Van den Eynde, I., et al. (2017). Population pharmacokinetics of propofol in neonates and infants: gestational and postnatal age to determine clearance maturation. Lirias. [Link]
-
Journal of Pharmaceutical Sciences and Research. (n.d.). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. [Link]
-
Ihmsen, H., et al. (2003). Glucuronidation of propofol and its analogs by human and rat liver microsomes. Biological & Pharmaceutical Bulletin, 26(2), 221-225. [Link]
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Solubility Properties of Propofol β-D-Glucuronide Methyl Ester in Organic Solvents
[1][2][3]
Executive Summary
Propofol β-D-Glucuronide Methyl Ester (CAS: 103864-89-7 / related derivatives) represents a critical intermediate in the synthesis of Propofol Glucuronide, the primary Phase II metabolite of the anesthetic Propofol.[1][2] Unlike its free acid counterpart—which is highly polar and water-soluble—the methyl ester variant exhibits a distinct amphiphilic profile shifted toward lipophilicity.[1]
This guide provides a technical analysis of its solubility behavior, driven by the structural masking of the carboxylic acid moiety. It is designed for analytical chemists and synthetic organic chemists requiring precise handling protocols for NMR characterization, stock solution preparation, and hydrolytic conversion.
Physicochemical Profile & Solubility Logic
Structural Determinants of Solubility
The solubility of this compound is governed by the competition between the lipophilic 2,6-diisopropylphenyl (propofol) aglycone and the hydrophilic glucuronic acid sugar moiety.
-
Aglycone (Propofol): Highly lipophilic (LogP ~3.8).[1] Drives solubility in non-polar organics.[1]
-
Sugar Moiety (Methyl Ester protected): The methylation of the C6-carboxyl group removes the potential for ionization at neutral pH.[1]
Solubility Data Matrix
The following table summarizes the solubility profile based on structural analysis and standard synthetic workup procedures for glucuronide esters.
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Field Insight |
| Chlorinated | Chloroform ( | High | NMR ( | Preferred for structural characterization; avoids H-deuterium exchange seen in protic solvents.[1] |
| Chlorinated | Dichloromethane (DCM) | High | Synthesis, Chromatography | Ideal mobile phase component for silica gel purification.[1] |
| Alcohols | Methanol (MeOH) | High | Stock Solutions, MS Infusion | Caution: Risk of transesterification upon prolonged storage or heating.[1] |
| Alcohols | Ethanol (EtOH) | Moderate-High | Biological Assays | biologically compatible carrier solvent (if kept <0.1% v/v final).[1] |
| Dipolar Aprotic | DMSO / DMF | Very High | High-conc.[1] Stocks (>50 mM) | Hard to remove; use only if high dilution into aqueous media is planned.[1] |
| Esters | Ethyl Acetate | Moderate | Liquid-Liquid Extraction | Good for extracting the ester from aqueous reaction quench mixtures.[1] |
| Aqueous | Water / PBS | Low/Insoluble | N/A | The ester precipitates in water; requires co-solvent (DMSO/EtOH) for biological introduction.[1] |
Technical Handling & Stability Protocols
The "Transesterification Trap"
Critical Insight: Researchers often store glucuronide methyl esters in Methanol.[1] While soluble, the C6-methyl ester is susceptible to base-catalyzed transesterification or hydrolysis if the methanol contains trace water or basic impurities (e.g., from glassware cleaning).[1]
-
Recommendation: For long-term storage (>24 hours), store stock solutions in anhydrous DMSO or Acetonitrile at -80°C. Use Methanol only for immediate use or LC-MS infusion.
NMR Solvent Selection Strategy
Experimental Workflows
Workflow: Solvent Selection Decision Matrix
This logic flow guides the researcher to the optimal solvent based on the downstream analytical technique.
Figure 1: Decision matrix for solvent selection ensuring chemical stability and analytical compatibility.
Protocol: Controlled Hydrolysis (Deprotection)
In many research contexts, the methyl ester is synthesized as a protected intermediate and must be converted to the active metabolite (Propofol Glucuronide).[1]
Objective: Hydrolyze the methyl ester without cleaving the sensitive glycosidic bond (anomeric linkage).[1]
Reagents:
-
Solvent: Methanol : Water (2:1 v/v)[1]
-
Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) - 1M solution.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 100 mg of the methyl ester in 5 mL of Methanol. Ensure complete dissolution (sonicate if necessary).[1]
-
Addition: Add 2.5 mL of water, followed by 2.0 equivalents of LiOH (1M).
-
Note: LiOH is preferred over NaOH for milder hydrolysis, reducing the risk of glycosidic bond cleavage.
-
-
Reaction: Stir at 0°C to Room Temperature for 1-2 hours.
-
Neutralization: Carefully acidify to pH 3-4 using Amberlite IR-120 (
form) resin or dilute HCl.[1]-
Why Resin? Prevents local high acidity that could hydrolyze the sugar-phenol bond.[1]
-
-
Extraction: Evaporate Methanol. The remaining aqueous phase contains the free acid.[1] If the free acid precipitates, filter it; otherwise, purify via C18 Reverse Phase chromatography.
Figure 2: Controlled hydrolysis workflow to convert the methyl ester intermediate to the final metabolite.
References
-
Chemical Identity & Properties
-
Synthesis & Characterization
- Analytical Standards & Solubility
-
Glucuronide Handling Guidelines
The Stability Enigma: A Comparative Analysis of Propofol Glucuronide Methyl Ester and its Free Acid Counterpart
An In-depth Technical Guide for Drug Development Professionals
Preamble: The Critical Role of Metabolite Stability in Drug Development
In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount. Beyond the parent molecule, the stability and reactivity of its metabolites can have profound implications for safety, efficacy, and regulatory approval. Propofol, a cornerstone of modern anesthesia, undergoes extensive metabolism, with propofol-1-O-β-D-glucuronide being its major inactive metabolite.[1][2] While the stability of propofol itself has been a subject of investigation, the nuanced stability profiles of its conjugated metabolites, particularly the distinction between the native free acid form and its methyl ester derivative, remain a critical area of inquiry for researchers and drug development professionals.
This technical guide provides a comprehensive exploration of the stability profiles of propofol glucuronide methyl ester versus its free acid. We will delve into the fundamental chemical differences that underpin their stability, outline a robust experimental framework for their comparative analysis based on established regulatory principles, and provide field-proven insights into the practical execution and interpretation of these studies. This document is designed not as a rigid protocol, but as a dynamic guide to empower scientists to design and execute self-validating stability programs for these and similar conjugated metabolites.
I. Foundational Chemistry: Understanding the Key Players
At the heart of this analysis are two closely related molecules: propofol glucuronide (the free acid) and its methyl ester derivative. Their core difference lies in the functional group at the C-6 position of the glucuronic acid moiety.
-
Propofol Glucuronide (Free Acid): This is the primary metabolite of propofol found in vivo.[1] The carboxylic acid group (-COOH) of the glucuronic acid is ionized at physiological pH, rendering the molecule highly water-soluble and readily excretable.
-
Propofol Glucuronide Methyl Ester: In this form, the carboxylic acid is esterified to a methyl group (-COOCH₃). This seemingly minor modification can significantly alter the molecule's physicochemical properties, including its polarity, reactivity, and, consequently, its stability.
The stability of ether glucuronides, such as propofol glucuronide, is generally considered to be high. However, the presence of the carboxylic acid or methyl ester group introduces potential liabilities that warrant investigation.
II. The Stability Hypothesis: Predicting Degradation Pathways
Based on fundamental chemical principles, we can formulate a hypothesis regarding the relative stability of these two compounds. The primary degradation pathway of concern for the methyl ester is hydrolysis back to the free acid. This reaction can be catalyzed by both acidic and basic conditions.
Conversely, the free acid, while generally stable, could be susceptible to other degradation pathways under forced conditions, though it is expected to be more resistant to simple hydrolysis at the glucuronic acid moiety compared to its methyl ester.
dot graph TD; A[Propofol Glucuronide Methyl Ester] -->|Hydrolysis (Acid/Base Catalyzed)| B(Propofol Glucuronide Free Acid); B -->|Forced Degradation (e.g., Strong Acid/Base, Oxidizing Agents)| C{Degradation Products}; A -->|Other Forced Degradation Pathways| D{Other Degradation Products};
subgraph Legend direction LR P1[Compound] P2[Process] P3[Potential Outcome] end
style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style Legend fill:#F1F3F4,stroke:#5F6368,stroke-width:1px end
Figure 1: Hypothesized primary degradation pathway of propofol glucuronide methyl ester.
III. A Framework for Comparative Stability Assessment: A Self-Validating Experimental Design
To rigorously test our stability hypothesis and generate robust, publication-quality data, a well-designed forced degradation study is essential. This study will not only compare the intrinsic stability of the two molecules but also serve to develop and validate a stability-indicating analytical method, a key regulatory requirement.[3][4][5]
A. The Cornerstones of Forced Degradation Studies
Forced degradation, or stress testing, is a systematic process of subjecting a compound to conditions more severe than accelerated stability testing.[6] The goal is to identify potential degradation products and degradation pathways, and to demonstrate the specificity of the analytical method.[7] According to the International Council for Harmonisation (ICH) guidelines, stress testing should include the effects of:
-
Acid and Base Hydrolysis: Exposure to a range of pH values.
-
Oxidation: Treatment with an oxidizing agent.
-
Thermal Stress: Exposure to elevated temperatures.
-
Photostability: Exposure to light.
B. Experimental Protocol: A Step-by-Step Guide
This protocol outlines a comprehensive approach to the comparative forced degradation study of propofol glucuronide methyl ester and its free acid.
1. Materials and Reagents:
-
Propofol Glucuronide Methyl Ester (analytical standard)
-
Propofol Glucuronide (Free Acid) (analytical standard)
-
Propofol (for reference)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, hydrochloric acid, sodium hydroxide, hydrogen peroxide (analytical grade)
-
Phosphate buffers (various pH values)
2. Development of a Stability-Indicating HPLC Method:
The foundation of a successful stability study is a robust analytical method capable of separating the parent compounds from all potential degradation products.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., with formic acid or ammonium acetate) is recommended to achieve optimal separation.
-
Detection: UV detection at a wavelength where both parent compounds and potential degradation products absorb is a primary choice. Mass spectrometry (LC-MS/MS) can be invaluable for the identification of unknown degradants.[8][9]
3. Forced Degradation Study Design:
The following table outlines the recommended stress conditions. The goal is to achieve a target degradation of 5-20% of the parent compound.[6]
| Stress Condition | Reagents and Conditions | Justification |
| Acid Hydrolysis | 0.1 M HCl, 1 M HCl at RT and 60°C | To assess stability in acidic environments and catalyze ester hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH, 1 M NaOH at RT and 60°C | To evaluate stability in alkaline conditions, which are known to degrade propofol and promote ester hydrolysis.[10] |
| Oxidative Stress | 3% H₂O₂, 30% H₂O₂ at RT | To investigate susceptibility to oxidation. |
| Thermal Stress | 60°C, 80°C (in solid state and in solution) | To determine the impact of heat on stability. |
| Photostability | Exposure to light (ICH Q1B guidelines) | To assess light sensitivity. |
4. Sample Preparation and Analysis:
-
Prepare stock solutions of both the methyl ester and the free acid in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, prepare separate solutions of the methyl ester and the free acid.
-
Include a control sample (unstressed) for each compound.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating HPLC method.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Figure 2: Experimental workflow for the comparative stability study.
C. Data Interpretation and Reporting
The data generated from this study will allow for a direct comparison of the stability of propofol glucuronide methyl ester and its free acid under various stress conditions.
Quantitative Data Summary:
The results should be summarized in a clear and concise table, as shown below.
| Stress Condition | Propofol Glucuronide Methyl Ester (% Degradation) | Propofol Glucuronide Free Acid (% Degradation) | Major Degradation Products |
| 0.1 M HCl, RT, 24h | |||
| 1 M HCl, 60°C, 4h | |||
| 0.1 M NaOH, RT, 24h | |||
| 1 M NaOH, 60°C, 4h | |||
| 3% H₂O₂, RT, 24h | |||
| 80°C, 48h | |||
| Photostability (ICH Q1B) |
This structured presentation of data will facilitate a direct and unambiguous comparison of the stability profiles of the two compounds.
IV. Expected Outcomes and Mechanistic Insights
Based on chemical principles, we anticipate the following outcomes:
-
Increased Lability of the Methyl Ester: The propofol glucuronide methyl ester is expected to be significantly less stable than the free acid, particularly under basic and to a lesser extent, acidic conditions, due to the hydrolysis of the ester bond.
-
Formation of the Free Acid as the Primary Degradant: The primary degradation product of the methyl ester under hydrolytic conditions is expected to be the free acid, propofol glucuronide.
-
Relative Stability of the Free Acid: Propofol glucuronide (free acid) is anticipated to demonstrate greater stability across a range of pH values and temperatures compared to its methyl ester.
The identification of any additional degradation products through LC-MS/MS analysis will provide valuable insights into other potential degradation pathways, such as cleavage of the glucuronide bond itself under harsh conditions.
V. Conclusion: From Data to Drug Development Strategy
A comprehensive understanding of the stability profile of propofol glucuronide and its derivatives is not merely an academic exercise. It has direct and tangible implications for drug development:
-
Reference Standard Stability: Propofol glucuronide methyl ester may be used as a chemical intermediate or analytical standard. Knowledge of its stability is crucial for ensuring the accuracy of analytical measurements.
-
In Vitro and In Vivo Studies: In studies involving the methyl ester, its potential for hydrolysis to the free acid must be considered when interpreting results.
-
Formulation Development: While propofol glucuronide is a metabolite, understanding the stability of related structures can inform the development of stable formulations for other glucuronide-conjugated drugs.
By adopting the systematic and self-validating approach outlined in this guide, researchers and drug development professionals can confidently characterize the stability of propofol glucuronide methyl ester and its free acid, contributing to a more complete understanding of the lifecycle of this vital anesthetic agent and its metabolites. This rigorous approach to metabolite stability ensures the generation of high-quality, defensible data that is essential for both scientific advancement and regulatory success.
VI. References
-
Dinis-Oliveira, R. J. (2018). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. BioMed Research International, 2018, 9359108. [Link]
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing, 12(1), 28-34. [Link]
-
Tomasić, J., & Keglević, D. (1973). The kinetics of hydrolysis of synthetic glucuronic esters and glucuronic ethers by bovine liver and Escherichia coli beta-glucuronidase. The Biochemical journal, 133(4), 789–795. [Link]
-
Iwamura, S., et al. (2003). Glucuronidation of propofol and its analogs by human and rat liver microsomes. Biological & pharmaceutical bulletin, 26(2), 229–232. [Link]
-
Salerno, J., et al. (2013). Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. Pharmacology & Pharmacy, 4(7), 528-534. [Link]
-
Schellenberger, E., et al. (2015). Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography–electrospray tandem mass spectrometry and the influence of sample storage conditions on the reliability of the test results. Journal of Chromatography B, 997, 186-193. [Link]
-
Hutt, A. J., & van Breemen, R. B. (2018). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica, 48(9), 958-972. [Link]
-
SCIEX. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]
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Dickinson, R. G., & King, A. R. (1992). Contrasting systemic stabilities of the acyl and phenolic glucuronides of diflunisal in the rat. Xenobiotica, 22(7), 859-868. [Link]
-
Pharmaffiliates. (n.d.). Propofol-impurities. [Link]
-
Sule, S., & Inamdar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 1-10. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Shevalkar, P., et al. (2024). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Asian Journal of Pharmaceutics, 18(2). [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Reynolds, D., et al. (2002). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1017-1025. [Link]
-
Husna, M., et al. (2021). Systematic review of the stability and compatibility of propofol injection. Anestezjologia intensywna terapia, 53(1), 79–88. [Link]
-
Shipkova, M., et al. (2008). Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology. Clinical chemistry, 54(3), 613–615. [Link]
-
ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Maas, A., et al. (2024). Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS. Pharmaceuticals, 17(2), 253. [Link]
-
Salerno, J., et al. (2013). Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. USDTL. [Link]
-
Panda, S. S., & BhaRGAVI, V. (2021). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. Critical Reviews in Analytical Chemistry, 51(3), 234-247. [Link]
-
Gourdain, S., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(23), 7183. [Link]
-
Chikhale, H. U., et al. (2024). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Asian Journal of Pharmaceutics, 18(02). [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
World Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Johnson, C. E., et al. (1995). Stability of propofol with parenteral nutrient solutions during simulated Y-site injection. American journal of health-system pharmacy, 52(2), 192–196. [Link]
-
Egyptian Drug Authority. (2021). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. [Link]
-
Jeffrey, P. D., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116-123. [Link]
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Pandohee, J., & Jones, O. A. (2015). Evaluation of new micro solid-phase extraction cartridges for on-column derivatisation reactions. Analytical Methods, 7(12), 4958-4963. [Link]
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Gourdain, S., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(23), 7183. [Link]
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Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide reactivity in perspective: Biological consequences. Drug metabolism reviews, 24(1), 5-48. [Link]
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Pharmaffiliates. (n.d.). Chemical Name : Propofol Glucuronide-d17 Methyl Ester. [Link]
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Mayhew, C. A., et al. (2020). Selective Reagent Ion-Time-of-Flight-Mass Spectrometric Investigations of the Intravenous Anaesthetic Propofol and Its Major Metabolite 2,6-Diisopropyl-1,4-benzoquinone. Molecules, 25(18), 4242. [Link]
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Hrádková, I., et al. (2009). Antioxidant Stability of Phenolic Acids and Their Esters. Czech Journal of Food Sciences, 27(Special Issue), S41-S44. [Link]
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Mullangi, R., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. IntechOpen. [Link]
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da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 765-773. [Link]
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A Technical Guide to the Synthesis of Propofol β-D-Glucuronide Methyl Ester
Abstract
Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action. Its primary metabolic pathway in vivo is glucuronidation, predominantly mediated by the UGT1A9 enzyme, to form Propofol β-D-Glucuronide. The methyl ester of this metabolite is a critical analytical standard for pharmacokinetic studies, drug metabolism research, and forensic analysis. This guide provides an in-depth exploration of the primary synthesis routes for Propofol β-D-Glucuronide Methyl Ester, detailing both chemical and enzymatic methodologies. It is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for successful synthesis, purification, and characterization.
Introduction: The Significance of a Metabolite Standard
The clinical efficacy of Propofol is intrinsically linked to its rapid metabolic clearance.[1] The primary metabolite, Propofol β-D-Glucuronide, is a water-soluble conjugate that is readily excreted.[1] Accurate quantification of this metabolite is essential for understanding the drug's pharmacokinetic profile, assessing patient metabolic capacity, and investigating potential drug-drug interactions.[2][3] Furthermore, its detection is a key marker in forensic toxicology to confirm Propofol administration.[4][5]
The synthesis of the methyl ester derivative serves a dual purpose. Firstly, it provides a stable, crystalline compound that is often easier to purify and handle than the free carboxylic acid form. Secondly, it acts as a crucial internal standard or calibrant in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are routinely used for its quantification in biological matrices.[6][7] This guide will dissect the two most practical approaches to its synthesis: classical chemical glycosylation and modern biocatalytic methods.
Strategic Approach 1: Chemical Synthesis via Glycosylation
Chemical synthesis offers a robust and scalable method for producing the target compound. The core challenge lies in the stereoselective formation of the β-glycosidic bond between the sterically hindered hydroxyl group of Propofol and the anomeric carbon of a glucuronic acid derivative. The most established method for this transformation is the Koenigs-Knorr reaction or its modern variants.[8][9]
Principle and Rationale
The strategy hinges on the reaction between a glycosyl donor (an electrophilic glucuronic acid derivative) and a glycosyl acceptor (the nucleophilic Propofol).
-
The Glycosyl Donor : To achieve the desired reactivity and stereoselectivity, a protected form of glucuronic acid is required. A common choice is methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranosid)uronate .
-
Causality : The hydroxyl groups at C2, C3, and C4 are acetylated to prevent them from acting as competing nucleophiles. The acetyl group at C2 plays a critical role in directing the stereochemistry. Through "anchimeric assistance" (neighboring group participation), it ensures the formation of the desired 1,2-trans product, which corresponds to the β-anomer.[9][10] The carboxyl group is protected as a methyl ester, which is the desired final form in the target molecule. The bromine at the anomeric (C1) position serves as an excellent leaving group.
-
-
The Glycosyl Acceptor : Propofol (2,6-diisopropylphenol) acts as the nucleophile. Its phenolic hydroxyl group is sterically hindered by the two flanking isopropyl groups, which can reduce reaction rates.[11]
-
The Promoter : A promoter, typically a heavy metal salt like silver(I) carbonate or silver(I) trifluoromethanesulfonate (silver triflate), is used to activate the glycosyl donor.[10] It coordinates to the anomeric bromide, facilitating its departure and the formation of a reactive oxocarbenium ion intermediate.[9]
Experimental Protocol: A Step-by-Step Methodology
Step 1: Koenigs-Knorr Glycosylation
-
Preparation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Propofol (1.0 equivalent) in an anhydrous, aprotic solvent such as dichloromethane (DCM) or toluene. Add a desiccant like activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Addition of Promoter : Add silver(I) carbonate (1.5 equivalents) to the mixture. The suspension should be protected from light.
-
Donor Addition : Dissolve methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranosid)uronate (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring Propofol suspension over 30 minutes at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), looking for the consumption of Propofol and the appearance of a new, higher-Rf spot.
-
Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with DCM. Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, the protected Propofol glucuronide methyl ester, is then purified by flash column chromatography on silica gel.
Step 2: Zemplén Deprotection of Acetyl Groups
-
Preparation : Dissolve the purified, protected product from Step 1 in anhydrous methanol.
-
Catalyst Addition : Add a catalytic amount of sodium methoxide (NaOMe) in methanol (e.g., a 0.5 M solution, ~0.1 equivalents).
-
Reaction : Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralization : Quench the reaction by adding a weak acid, such as Amberlite IR120 (H⁺ form) resin, until the solution is neutral (pH ~7).
-
Final Purification : Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure to yield the final product, Propofol β-D-Glucuronide Methyl Ester. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Workflow Diagram
Strategic Approach 2: Enzymatic Synthesis
Biocatalysis presents an elegant and highly selective alternative to chemical synthesis. This approach mimics the natural metabolic process by using UDP-glucuronosyltransferase (UGT) enzymes to conjugate Propofol with glucuronic acid.[12]
Principle and Rationale
This method leverages the high specificity of enzymes to overcome challenges of regioselectivity and stereoselectivity.
-
The Enzyme : UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from a high-energy donor to a substrate.[3] For Propofol, the primary isoform responsible for its metabolism is UGT1A9.[2][13] The synthesis can be performed using recombinant human UGT1A9 or liver microsomes (from human or other species) which contain a mixture of UGTs.[11][14]
-
The Sugar Donor : The activated form of glucuronic acid used by UGTs is Uridine 5'-diphosphoglucuronic acid (UDPGA) . This is a key, but often expensive, co-factor.
-
The Reaction Environment : The reaction is carried out in an aqueous buffer system at a physiological pH (typically ~7.4) and temperature (37 °C) to ensure optimal enzyme activity and stability.
Experimental Protocol: A Step-by-Step Methodology
-
Reaction Setup : In a microcentrifuge tube or small vessel, prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Add Reagents : To the buffer, add the following in order:
-
Recombinant UGT1A9 enzyme or liver microsomes.
-
Propofol (dissolved in a minimal amount of a co-solvent like methanol or DMSO to aid solubility).
-
A pore-forming agent like alamethicin (if using microsomes, to allow UDPGA access to the enzyme's active site).
-
Magnesium chloride (MgCl₂), which is a required cofactor for UGT activity.
-
-
Initiate Reaction : Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding UDPGA (trisodium salt).
-
Incubation : Incubate the reaction at 37 °C for 2-4 hours with gentle agitation.
-
Termination : Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the proteins and halts enzymatic activity.
-
Workup : Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis and Purification : Carefully collect the supernatant. The product, Propofol β-D-Glucuronide, will be in this solution. For the methyl ester, a subsequent esterification step (e.g., using diazomethane or TMS-diazomethane) would be required, though this adds complexity. Direct analysis is often performed using LC-MS/MS. Purification for a standard can be achieved using preparative HPLC.
Workflow Diagram
Comparative Analysis of Synthesis Routes
The choice between chemical and enzymatic synthesis depends on the specific requirements of the project, such as scale, cost, and available expertise.
| Parameter | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (UGT-based) |
| Stereoselectivity | High (β-anomer favored by anchimeric assistance) | Absolute (Enzyme produces only the β-anomer) |
| Number of Steps | Multiple (protection, coupling, deprotection) | Typically one-pot for the glucuronide |
| Scalability | Readily scalable to gram quantities and beyond | Challenging to scale due to enzyme and cofactor cost |
| Reagent Cost | Moderate (silver salts can be costly) | High (UDPGA and recombinant enzymes are expensive) |
| Reaction Conditions | Anhydrous, inert atmosphere, organic solvents | Aqueous buffer, physiological pH and temperature |
| Purification | Requires column chromatography | Requires protein removal and HPLC purification |
| Expertise Required | Advanced organic synthesis skills | Biochemistry and enzymology skills |
Characterization and Quality Control
Regardless of the synthetic route, the identity and purity of the final Propofol β-D-Glucuronide Methyl Ester must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the Propofol and glucuronide moieties and the stereochemistry of the anomeric proton. For the β-anomer, the anomeric proton typically appears as a doublet with a coupling constant (³J_H1,H2_) of approximately 7-8 Hz.[15]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule. LC-MS/MS is used to establish fragmentation patterns for use in quantitative methods.[2]
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compound.
Conclusion
The synthesis of Propofol β-D-Glucuronide Methyl Ester is an essential task for the fields of pharmacology and toxicology. Both chemical and enzymatic routes offer viable pathways to this critical analytical standard. Chemical synthesis via the Koenigs-Knorr reaction is a well-established, scalable method that provides excellent control over the final product, albeit requiring multiple steps and careful control of reaction conditions. In contrast, enzymatic synthesis offers unparalleled stereoselectivity in a single step under mild, aqueous conditions, but is often limited by the high cost of reagents and challenges in scalability. The selection of the optimal route will ultimately be guided by the specific needs of the laboratory, balancing considerations of scale, cost, and desired purity.
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Propofol β-D-Glucuronide Methyl Ester CAS number and identifiers
An In-Depth Technical Guide to Propofol β-D-Glucuronide and its Methyl Ester Derivative
This guide provides an in-depth exploration of Propofol β-D-Glucuronide, the principal metabolite of the anesthetic agent propofol, and its synthetically crucial derivative, Propofol β-D-Glucuronide Methyl Ester. Designed for researchers, clinical chemists, and drug development professionals, this document delineates the metabolic fate of propofol, compound identification, analytical methodologies for quantification, and the strategic role of the methyl ester in synthesizing reference standards.
Introduction: The Metabolic Journey of Propofol
Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, prized for its rapid onset and short duration of action.[1] Its clinical efficacy is intrinsically linked to its rapid and extensive metabolism, which primarily occurs in the liver but also at extrahepatic sites such as the kidneys and lungs.[2][3][4] The primary metabolic route is Phase II conjugation, specifically direct O-glucuronidation of the phenolic hydroxyl group, which accounts for the majority of its clearance.[4] This biotransformation, catalyzed predominantly by the UDP-glucuronosyltransferase enzyme UGT1A9, yields the inactive, water-soluble metabolite Propofol β-D-Glucuronide.[5][6] Accurate quantification of this metabolite is paramount for pharmacokinetic studies, monitoring drug misuse, and in forensic toxicology. This necessitates the use of pure analytical standards, for which Propofol β-D-Glucuronide Methyl Ester serves as a key synthetic precursor.[7]
PART 1: Compound Identification and Physicochemical Properties
Precise identification is the foundation of all analytical and chemical work. While Propofol β-D-Glucuronide is well-characterized, its methyl ester derivative is primarily a laboratory chemical, and as such, its identifiers are less commonly registered.
Propofol β-D-Glucuronide
This is the primary, biologically relevant metabolite.
| Identifier | Value | Source(s) |
| CAS Number | 114991-26-3 | [8][9][10] |
| Molecular Formula | C₁₈H₂₆O₇ | [8][9][10] |
| Molecular Weight | 354.39 g/mol | [8][9][10] |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [8][10] |
| Alternate Names | Propofol Glucuronide, 2,6-Bis(1-methylethyl)phenyl β-D-glucopyranosiduronic acid | [9] |
Propofol β-D-Glucuronide Methyl Ester
| Identifier | Value | Source(s) |
| CAS Number | Not Available (NA) | [7][11][12] |
| Molecular Formula | C₁₉H₂₈O₇ | |
| Molecular Weight | 368.42 g/mol | |
| Synonyms | 2,6-Bis(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester | [7] |
| Common Labeled Form | Propofol Glucuronide-d17 Methyl Ester | [7] |
| Formula (d17 form) | C₁₉H₁₁D₁₇O₇ | [7] |
| Mol. Weight (d17 form) | 385.53 g/mol | [7] |
PART 2: The Propofol Metabolic Pathway
Propofol clearance is highly efficient, exceeding hepatic blood flow and indicating the involvement of extrahepatic metabolism.[4] The two main pathways are:
-
Direct Glucuronidation (Major Pathway): The phenolic group of propofol is directly conjugated with glucuronic acid by UGT enzymes (primarily UGT1A9) to form Propofol β-D-Glucuronide.[2][5]
-
Oxidation and Conjugation (Minor Pathway): Propofol is first hydroxylated by Cytochrome P450 enzymes (e.g., CYP2B6) to form 2,6-diisopropyl-1,4-quinol. This intermediate is then rapidly conjugated with glucuronic acid or sulfate.[4][13]
All resulting metabolites are pharmacologically inactive and are excreted in the urine.[3][4]
Caption: Metabolic pathways of propofol.
PART 3: Synthesis and Analytical Standard Preparation
The methyl ester of Propofol Glucuronide is not a natural metabolite but a critical chemical intermediate. The esterification of the carboxylic acid group on the glucuronide moiety can serve multiple purposes in a synthetic workflow, such as protecting the group during other chemical modifications or improving solubility in organic solvents for purification. Its most vital role is in the synthesis of isotopically labeled internal standards (e.g., Propofol Glucuronide-d17), which are indispensable for quantitative analysis by mass spectrometry.[7][14]
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Advanced Characterization of Propofol Metabolites and Synthetic Derivatives: From Biotransformation to Next-Gen Prodrugs
Topic: Literature Review on Propofol Metabolite Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propofol (2,6-diisopropylphenol) remains the gold standard for intravenous anesthesia induction and maintenance due to its rapid onset and short context-sensitive half-life. However, its clinical utility is often constrained by its lipophilicity, requiring lipid emulsion formulations that carry risks of pain on injection, hyperlipidemia, and bacterial growth. This guide provides a technical deep-dive into the metabolic fate of propofol, the pharmacological activity of its metabolites (specifically the 4-hydroxy derivative), and the strategic development of water-soluble prodrugs (Fospropofol, HX0969) and anticonvulsant analogs. We also detail a validated LC-MS/MS protocol for the simultaneous quantification of parent drug and labile conjugates.
Metabolic Landscape and Biotransformation[1][2]
Propofol metabolism is rapid and extensive, occurring primarily in the liver with significant extrahepatic clearance (kidneys, lungs).[1] The metabolic pathway is bifurcated into direct conjugation and oxidative hydroxylation.
The Primary Pathways
-
Direct Glucuronidation (Major): Approximately 70% of the administered dose is conjugated directly by UGT1A9 to form Propofol-glucuronide . This metabolite is pharmacologically inactive and water-soluble, facilitating renal excretion.
-
Hydroxylation (Minor): Approximately 29% undergoes hydroxylation at the para position via CYP2B6 (and to a lesser extent CYP2C9) to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol).
-
Secondary Conjugation: The 4-hydroxypropofol intermediate is rapidly conjugated to form 4-hydroxypropofol-1-glucuronide , 4-hydroxypropofol-4-glucuronide , or 4-hydroxypropofol-4-sulfate .
Clinical Relevance of Metabolites
-
Green Urine Discoloration: In cases of prolonged infusion or high doses, the accumulation of quinol derivatives (4-hydroxypropofol and its conjugates) can lead to benign green urine discoloration. This occurs when hepatic clearance is saturated, and extrahepatic elimination becomes prominent.
-
Inactivity: Propofol-glucuronide is inactive. However, 4-hydroxypropofol retains approximately one-third of the hypnotic activity of the parent compound, though its rapid conjugation usually prevents clinical significance.
Visualization: Metabolic Pathway
Figure 1: Major metabolic pathways of propofol showing the bifurcation between direct glucuronidation and hydroxylation.
Synthetic Derivatives and Prodrug Strategies[4]
To overcome the limitations of lipid emulsions, researchers have engineered "metabolite-derivatives" and prodrugs. These compounds modify the propofol scaffold or mask the hydroxyl group to improve solubility.
Fospropofol (GPI 15715)
Fospropofol is a water-soluble phosphate ester prodrug.[2][3]
-
Mechanism: It is hydrolyzed by endothelial alkaline phosphatases to release propofol, phosphate, and formaldehyde .
-
Limitations: The release of formaldehyde requires rapid conversion to formate by aldehyde dehydrogenase. While generally safe, this metabolic burden can cause paresthesia and limits the infusion rate.
Next-Generation Prodrugs: The HX Series
Newer derivatives like HX0969 and its amino acid analogs (e.g., HX0969-Ala-HCl ) aim to improve onset time and safety.[3]
-
Structure: These often incorporate amino acid linkers.
-
Dual-Release Mechanism: Some designs, such as HX0969w, degrade to release Propofol andgamma-hydroxybutyrate (GHB) . Since GHB is also a sedative, this provides a synergistic effect, potentially allowing for lower dosing.
Anticonvulsant Analogs
Modifying the para position of the phenol ring (the site of metabolic hydroxylation) can alter the pharmacological profile.
-
Compound: 2,6-diisopropyl-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol (MB003 ).[4]
-
Activity: Exhibits potent anticonvulsant activity with reduced sedative effects compared to propofol.
-
Mechanism: Shifts focus from GABA_A modulation to sodium channel blockade .
Visualization: Prodrug Activation
Figure 2: Comparative activation pathways of Fospropofol vs. Amino-acid based prodrugs (HX series).
Analytical Protocol: LC-MS/MS Quantification
Quantifying propofol metabolites requires handling thermally labile glucuronides which degrade in GC-MS. The following LC-MS/MS protocol ensures integrity of both Phase I and Phase II metabolites.
Methodological Principles
-
Ionization: Electrospray Ionization (ESI) in Negative Mode is essential for glucuronide detection.
-
Column Choice: A C18 column (e.g., Phenomenex Gemini NX) is preferred for its stability at high pH, allowing the use of ammonium hydroxide to ensure deprotonation of the phenol group.
-
Internal Standard: Propofol-d17 or Propofol-glucuronide-d17.
Step-by-Step Protocol
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma into a centrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 300 µL of cold Acetonitrile (ACN) to precipitate proteins.
-
Vortex for 30 seconds; Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial. Note: Avoid evaporation to dryness if possible, as propofol is volatile.
-
-
LC Parameters:
-
Mobile Phase A: Water + 0.05% Ammonium Hydroxide (pH ~10).
-
Mobile Phase B: Methanol.
-
Gradient: 30% B to 95% B over 3 minutes.
-
-
MS/MS Parameters (MRM Transitions):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Propofol | 177.1 [M-H]- | 161.1 | -25 |
| Propofol-Glucuronide | 353.2 [M-H]- | 177.1 | -30 |
| 4-Hydroxypropofol | 193.1 [M-H]- | 177.1 | -28 |
| Propofol-d17 (IS) | 194.2 [M-H]- | 178.2 | -25 |
Data Interpretation
-
Glucuronide Stability: If the Propofol-Glucuronide peak shows tailing or splitting, check the pH of Mobile Phase A. Acidic pH can cause on-column hydrolysis.
-
Sensitivity: For ultra-low detection of parent propofol, consider azo-coupling derivatization with diazonium salts if standard ESI sensitivity is insufficient.
References
-
Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clin Pharmacokinet.Link
-
Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Biomed Res Int.Link
-
An Improved Design of Water-Soluble Propofol Prodrugs Characterized by Rapid Onset of Action. Anesth Analg.Link
-
Analysis of Propofol and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica.Link
-
Hydroxyamide analogs of propofol exhibit state-dependent block of sodium channels. J Pharmacol Exp Ther.[5]Link
-
Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. J Mass Spectrom Adv Clin Lab.Link
Sources
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The anticonvulsant effects of propofol and a propofol analog, 2,6-diisopropyl-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol, in a 6 Hz partial seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyamide analogs of propofol exhibit state-dependent block of sodium channels in hippocampal neurons: implications for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using Propofol β-D-Glucuronide Methyl Ester as an internal standard
Application Note: Quantification of Propofol -D-Glucuronide via Methyl Ester Derivatization
Subject: Protocol for using Propofol
Abstract
This application note details the protocol for the quantification of Propofol
Introduction & Scientific Rationale
The Analytical Challenge
Propofol (2,6-diisopropylphenol) is rapidly metabolized in the liver by UDP-glucuronosyltransferase (UGT1A9) into Propofol
To analyze PG by GC-MS, the carboxylic acid group on the glucuronic acid moiety must be blocked to increase volatility and thermal stability. Methylation is a preferred derivatization strategy, converting PG into Propofol
The Role of the Internal Standard
In this workflow, the "Internal Standard" can refer to two distinct chemical entities depending on the validation goals:
-
Propofol Glucuronide-d17 (Acid form): Added before sample preparation. It undergoes extraction and methylation alongside the analyte.[2] This is the Gold Standard as it tracks the efficiency of the entire process (Extraction + Derivatization).
-
Propofol Glucuronide-d17 Methyl Ester (Pre-synthesized Ester): Added after derivatization or used when the derivatization yield is assumed to be 100%. This serves primarily as an Instrument Performance Standard or retention time marker.
Note: This protocol assumes the use of the Deuterated Methyl Ester (PG-d17-ME) as a quantifiable surrogate to normalize instrument response, a critical requirement for high-throughput clinical toxicology.
Mechanism of Action
The derivatization typically utilizes Trimethylsilyldiazomethane (TMS-DAM) or Boron Trifluoride in Methanol (BF3-MeOH) to replace the acidic proton with a methyl group.
Figure 1: Metabolic formation of Propofol Glucuronide and its subsequent synthetic conversion to the Methyl Ester for analysis.
Experimental Protocol
Materials & Reagents
-
Analyte Standard: Propofol
-D-Glucuronide (CAS: 114991-26-3).[3] -
Internal Standard: Propofol
-D-Glucuronide-d17 Methyl Ester (Commercial Reference Standard). -
Derivatization Agent: 2.0 M Trimethylsilyldiazomethane (TMS-DAM) in hexanes (Safer alternative to Diazomethane).
-
Solvents: Methanol (LC-MS grade), Hexane, Ethyl Acetate.
-
Buffer: 0.1 M Formic Acid or Ammonium Acetate.
Sample Preparation (Solid Phase Extraction)
Self-Validating Step: The use of SPE ensures the removal of protein interferences that could foul the GC inlet, while the IS corrects for any analyte loss during the wash steps.
-
Aliquot: Transfer 100
L of plasma/urine to a centrifuge tube. -
Spike IS: Add 10
L of Propofol Glucuronide-d17 Methyl Ester (10 g/mL in MeOH).-
Critical Note: If you are performing the methylation step on the sample, it is scientifically superior to spike with Propofol Glucuronide-d17 (Acid) here. If you only have the Ester IS, add it in Step 6 (Post-Derivatization) to act as an injection standard.
-
-
Precipitation: Add 300
L cold Acetonitrile. Vortex 30s. Centrifuge at 10,000 x g for 10 min. -
Supernatant Transfer: Move supernatant to a clean glass vial. Evaporate to dryness under
at 40°C.
Derivatization (Methylation)
Safety Warning: Perform in a fume hood. TMS-DAM is toxic.
-
Reconstitution: Dissolve residue in 100
L Methanol. -
Reaction: Add 50
L of 2.0 M TMS-DAM in hexanes. -
Incubation: Cap and vortex. Incubate at Room Temperature for 30 minutes. The solution should turn a persistent yellow (indicating excess reagent).
-
Quench: Add 10
L of Glacial Acetic Acid to neutralize excess TMS-DAM (solution becomes colorless). -
Extraction: Add 500
L Hexane/Ethyl Acetate (1:1). Vortex and centrifuge. Transfer the organic (upper) layer to a GC vial.
GC-MS Instrument Parameters
The Methyl Ester derivative is stable and yields characteristic fragmentation patterns suitable for SIM (Selected Ion Monitoring).
| Parameter | Setting |
| Instrument | Agilent 7890B GC / 5977A MSD (or equivalent) |
| Column | DB-5MS UI (30m x 0.25mm x 0.25 |
| Inlet Temp | 260°C (Splitless mode) |
| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) |
| Oven Program | 100°C (1 min) |
| Transfer Line | 280°C |
| Ionization | Electron Impact (EI), 70 eV |
| Source Temp | 230°C |
Mass Spectrometry Detection (SIM Mode)
Quantification relies on the ratio of the target ion (Analyte) to the target ion (IS).
| Compound | Molecular Weight | Quantifier Ion ( | Qualifier Ions ( |
| Propofol Glucuronide Methyl Ester | 368.4 | 193 (Glucuronide fragment) | 368 (M+), 177 (Propofol core) |
| Propofol Glucuronide-d17 Methyl Ester (IS) | 385.5 | 210 (d17-Glucuronide fragment) | 385 (M+), 194 (d17-Propofol core) |
Note: The base peak is often the glucuronide moiety or the propofol core depending on fragmentation energy. Verify with a full scan first.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from plasma extraction to MS quantification.
Validation & Troubleshooting
Linearity and Calibration
Prepare a calibration curve using Propofol Glucuronide (acid standard) spiked into blank plasma, then derivatized.
-
Range: 10 ng/mL – 5000 ng/mL.
-
Curve Fit: Linear regression (
weighting). -
Acceptance:
.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Derivatization Yield | Old TMS-DAM reagent or water in solvent. | Use fresh reagent; ensure Methanol is anhydrous. Water quenches TMS-DAM. |
| IS Signal Variability | Inconsistent pipetting or matrix effects. | Use a positive displacement pipette for the volatile IS solvent. Check for ion suppression. |
| "Ghost" Peaks | Incomplete quenching of TMS-DAM. | Ensure Acetic Acid is added until color disappears. Excess TMS-DAM can methylate the GC liner. |
| Peak Tailing | Active sites in GC inlet. | Replace liner and trim column. Propofol derivatives can interact with silanols. |
References
-
Simultaneous determination of propofol and its glucuronide metabolite. Source: Journal of Chromatography B. Context: Establishes the baseline for Propofol Glucuronide extraction and stability. Link:[4]
-
Propofol Glucuronide-d17 Methyl Ester Reference Standard. Source: Pharmaffiliates / Chemical Suppliers. Context: Verification of the commercial availability of the specific Internal Standard described. Link:
-
Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites. Source: Journal of Chromatography B (via NIH). Context: Validates the necessity of derivatization for GC-MS analysis of polar propofol metabolites. Link:
-
Stability of Propofol and Metabolites in Biological Matrices. Source: Journal of Pharmaceutical and Biomedical Analysis.[2] Context: Critical data on the stability of the glucuronide moiety prior to derivatization. Link:
Sources
- 1. Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propofol β-D-glucuronide | CAS 114991-26-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Quantitative measurement of propofol and in main glucuroconjugate metabolites in human plasma using solid phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction (SPE) of Propofol and its Metabolites from Biological Matrices
Abstract
This document provides a comprehensive guide and detailed protocols for the solid-phase extraction (SPE) of propofol (2,6-diisopropylphenol) and its primary phase I and phase II metabolites from complex biological matrices such as plasma and urine. The methodologies are designed for researchers in clinical chemistry, toxicology, and pharmaceutical development, ensuring high analyte recovery and sample cleanliness for subsequent analysis by techniques like LC-MS/MS or GC-MS. We will explore the rationale behind sorbent selection, with a focus on Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents, and provide step-by-step protocols that have been synthesized from established and validated methods.
Introduction
Propofol is a widely used intravenous anesthetic agent valued for its rapid onset and short duration of action.[1][2] Its pharmacokinetic and pharmacodynamic properties are dictated by its rapid and extensive metabolism, primarily in the liver, into several inactive metabolites.[3] The principal metabolic pathways include direct glucuronidation to form propofol-glucuronide (the major metabolite) and ring hydroxylation by cytochrome P450 enzymes to form 4-hydroxypropofol, which is subsequently conjugated to form glucuronide or sulfate metabolites.[3][4]
Accurate quantification of propofol and its metabolites in biological fluids like plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1][5] However, the inherent complexity of these matrices, which contain proteins, salts, lipids, and other endogenous substances, necessitates a robust sample preparation step to remove interferences and concentrate the analytes of interest. Solid-Phase Extraction (SPE) is a powerful and widely adopted technique for this purpose, offering superior selectivity and cleanliness compared to simpler methods like protein precipitation or liquid-liquid extraction.[6][7]
This application note details the strategic development of SPE methods tailored for the chemical diversity of propofol and its metabolites—from the lipophilic parent drug to its highly polar glucuronide conjugates.
The Chemistry of Extraction: Propofol and its Metabolites
The success of an SPE method hinges on understanding the physicochemical properties of the target analytes. Propofol is a weakly acidic, hydrophobic phenol. In contrast, its glucuronidated metabolites are significantly more hydrophilic (water-soluble) due to the addition of the polar glucuronic acid moiety.[3] This wide polarity range presents a challenge for a single extraction protocol.
To address this, Hydrophilic-Lipophilic Balanced (HLB) sorbents are the recommended first choice.[8][9][10] These are polymeric materials, often based on a copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic), that can effectively retain a broad spectrum of compounds from polar to non-polar.[8][10] This dual nature makes them ideal for simultaneously capturing both the parent propofol and its polar metabolites from a single sample.[7][11]
Comprehensive SPE Protocol Using a Polymeric HLB Sorbent
This protocol is designed for the simultaneous extraction of propofol, propofol-glucuronide, and hydroxylated metabolites from human plasma or urine. It is based on the principles of reversed-phase SPE using a water-wettable polymeric sorbent (e.g., Oasis HLB, Agilent Bond Elut HLB, Supel-Swift HLB).[8][10]
Required Materials
-
SPE Cartridges: Polymeric HLB, e.g., 30-60 mg sorbent mass, 1-3 mL volume.
-
Biological Sample: Plasma or Urine (0.5 mL).
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
Formic Acid or Phosphoric Acid
-
Ammonium Hydroxide
-
-
SPE Vacuum Manifold
-
Collection Tubes
Step-by-Step Methodology
Step 1: Sample Pre-treatment
-
Causality: This step is critical for ensuring that the analytes will bind effectively to the SPE sorbent and to prevent cartridge clogging. For plasma, dilution reduces viscosity. For both matrices, pH adjustment is crucial. By acidifying the sample to a pH ~2 units below the pKa of propofol's phenolic group (~pH 11), we ensure it is in its neutral, non-ionized form, which maximizes its retention on the reversed-phase sorbent.
-
Protocol:
-
Pipette 0.5 mL of plasma or urine into a clean tube.
-
Add 0.5 mL of 2% phosphoric acid in water.
-
Vortex for 10 seconds.
-
Centrifuge plasma samples at >3000 x g for 5 minutes to pellet any precipitated proteins. Use the supernatant for loading.
-
Step 2: SPE Cartridge Conditioning
-
Causality: Conditioning solvates the polymeric chains of the sorbent, activating them for interaction with the sample. Methanol is used to wet the lipophilic parts of the sorbent. The subsequent equilibration with water makes the sorbent environment compatible with the aqueous sample, preventing premature elution of analytes.
-
Protocol:
-
Place the HLB SPE cartridges on the vacuum manifold.
-
Pass 1 mL of Methanol through each cartridge.
-
Pass 1 mL of Deionized Water through each cartridge. Do not let the sorbent bed go dry before loading the sample.
-
Step 3: Sample Loading
-
Causality: The sample is passed through the sorbent bed at a slow, controlled flow rate. This allows for sufficient interaction time between the analytes and the sorbent for effective retention via hydrophobic and hydrophilic interactions.
-
Protocol:
-
Load the entire pre-treated sample (approx. 1 mL) onto the conditioned cartridge.
-
Apply a gentle vacuum to draw the sample through at a flow rate of approximately 1-2 mL/minute.
-
Step 4: Wash Step
-
Causality: This step is designed to remove weakly bound, highly polar interferences like salts, urea, and other endogenous matrix components. A weak organic solvent (e.g., 5-10% methanol in water) is used. It is strong enough to wash away interferences but too weak to elute the more strongly retained propofol and its metabolites.
-
Protocol:
-
Wash the cartridge with 1 mL of 5% Methanol in water.
-
Dry the sorbent bed thoroughly under full vacuum for 2-5 minutes to remove all residual aqueous solvent, which can interfere with the final elution step.
-
Step 5: Elution
-
Causality: A strong, non-polar organic solvent is used to disrupt the hydrophobic interactions holding the analytes to the sorbent, thereby eluting them into a clean collection tube. Methanol is often effective. For highly lipophilic analytes or certain sorbents, a slightly stronger solvent like acetonitrile might be used. Adding a small amount of base like ammonium hydroxide can improve the recovery of acidic compounds like propofol by ensuring they are in their ionized, more soluble state in the elution solvent.
-
Protocol:
-
Place clean collection tubes inside the manifold.
-
Elute the analytes with 1 mL of Methanol containing 0.1% Ammonium Hydroxide.
-
Apply a gentle vacuum to slowly pass the elution solvent through the sorbent bed.
-
Step 6: Post-Elution Processing
-
Causality: The eluate is typically evaporated to dryness to remove the elution solvent and concentrate the analytes. The sample is then reconstituted in a small volume of a solvent that is compatible with the initial mobile phase of the subsequent analytical method (e.g., LC-MS/MS).
-
Protocol:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water) for analysis.
-
Performance Characteristics
The described method, when coupled with a sensitive detection technique like LC-MS/MS, can achieve excellent performance. The following table summarizes typical results synthesized from various validated methods in the literature.[4][7][12][13]
| Analyte | Matrix | Typical Recovery (%) | RSD (%) | LLOQ (ng/mL) |
| Propofol | Plasma | > 95%[7] | < 5.5%[2] | 5[7] |
| Propofol-Glucuronide | Plasma | > 85%[4] | < 8%[12] | 20[12] |
| 4-Quinol-Glucuronide | Plasma | > 85%[4] | < 8%[12] | 25[12] |
LLOQ = Lower Limit of Quantification; RSD = Relative Standard Deviation
Troubleshooting
-
Low Recovery:
-
Cause: Incomplete analyte retention or elution.
-
Solution: Ensure proper sample pH adjustment. Check that the elution solvent is sufficiently strong. Ensure the sorbent bed did not dry out between conditioning and loading.
-
-
Poor Reproducibility:
-
Cause: Inconsistent flow rates or incomplete drying.
-
Solution: Maintain a consistent, slow flow rate during loading and elution. Ensure the wash step completely removes aqueous solvents by extending the drying time. Polymeric sorbents often provide better reproducibility than silica-based ones.[8]
-
-
Matrix Effects in LC-MS/MS:
-
Cause: Co-elution of endogenous interferences not removed by SPE.
-
Solution: Optimize the wash step. Try a slightly higher percentage of organic solvent in the wash solution (e.g., increase from 5% to 10% methanol) to remove more interferences, but be careful not to cause premature analyte elution.
-
Conclusion
Solid-phase extraction using polymeric Hydrophilic-Lipophilic Balanced sorbents provides a robust, reliable, and high-recovery method for the simultaneous extraction of propofol and its polar metabolites from complex biological matrices. The key to a successful protocol lies in the careful optimization of sample pre-treatment (pH control), washing, and elution steps, all of which are grounded in the fundamental physicochemical properties of the analytes and the sorbent. The protocol described herein serves as a validated starting point for researchers, enabling clean sample extracts and leading to accurate and reproducible quantification in downstream applications.
References
-
A study of analytical methods for the determination of propofol in blood. ResearchGate. Accessed February 18, 2026. [Link]
-
Ferrier, D. C. (2017). Propofol detection for monitoring of intravenous anaesthesia: a review. Journal of Clinical Monitoring and Computing. Accessed February 18, 2026. [Link]
-
Guitton, J., et al. (2007). A rapid and simple HPLC method for the analysis of propofol in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. Accessed February 18, 2026. [Link]
-
Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. Accessed February 18, 2026. [Link]
-
Lee, H., & Jeong, Y. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. PMC. Accessed February 18, 2026. [Link]
-
Cohen, S., et al. (2007). Quantitative measurement of propofol and its main glucuroconjugate metabolites in human plasma using solid phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Accessed February 18, 2026. [Link]
-
Polymeric HLB SPE Cartridge. Hawach Scientific. Accessed February 18, 2026. [Link]
-
Wang, L., et al. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. PubMed. Accessed February 18, 2026. [Link]
-
The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions. Accessed February 18, 2026. [Link]
-
What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples? ResearchGate. Accessed February 18, 2026. [Link]
-
Bond Elut HLB | SPE Sorbent. Agilent. Accessed February 18, 2026. [Link]
-
Chen, Y., et al. (2021). Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis. PubMed. Accessed February 18, 2026. [Link]
-
Bemis, D. J. (2021). Quantification of Propofol in Blood Plasma and its Application to Future Clinical Research in Anesthesiology and Perioperative M. Oregon State University. Accessed February 18, 2026. [Link]
-
Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography–electrospray tandem mass spectrometry and the influence of sample storage conditions on the reliability of the test results. ResearchGate. Accessed February 18, 2026. [Link]
-
Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. MDPI. Accessed February 18, 2026. [Link]
-
Bajpai, L., et al. (2004). A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection. PubMed. Accessed February 18, 2026. [Link]
-
Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PMC. Accessed February 18, 2026. [Link]
-
Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. ResearchGate. Accessed February 18, 2026. [Link]
-
Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. MDPI. Accessed February 18, 2026. [Link]
-
Extraction of Propofol from Whole Blood Using Supported Liquid Extraction (SLE) Prior to GC/MS Analysis. Biotage. Accessed February 18, 2026. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. mobile.labmedica.com [mobile.labmedica.com]
- 5. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. hawach.com [hawach.com]
- 12. Quantitative measurement of propofol and in main glucuroconjugate metabolites in human plasma using solid phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Separation of Propofol β-D-Glucuronide Methyl Ester
Abstract
This application note presents a detailed protocol for the separation and analysis of Propofol β-D-Glucuronide Methyl Ester using High-Performance Liquid Chromatography (HPLC). Propofol is a widely used anesthetic agent that undergoes extensive metabolism, with glucuronidation being a primary pathway.[1][2] The methyl ester derivative of its main glucuronide metabolite is often synthesized for use as an analytical standard or in metabolic research.[3] This guide provides a comprehensive, scientifically grounded HPLC method, explaining the rationale behind parameter selection to ensure a robust and reliable separation for researchers, scientists, and drug development professionals.
Analyte Background and Chromatographic Considerations
2.1. Structural Differences and Impact on Retention
The primary challenge in developing a separation method for Propofol β-D-Glucuronide Methyl Ester lies in understanding its physicochemical properties relative to its parent compound, Propofol β-D-Glucuronide.
-
Propofol β-D-Glucuronide: This molecule contains a free carboxylic acid group on the glucuronic acid moiety.[4][5] In reversed-phase HPLC, the ionization state of this group is pH-dependent. At a mobile phase pH above its pKa (~3.2), the carboxyl group is ionized (negatively charged), making the molecule more polar and resulting in earlier elution from a non-polar C18 column.[6][7] To achieve good retention and peak shape, the mobile phase pH must be acidified to suppress this ionization.[7][8]
-
Propofol β-D-Glucuronide Methyl Ester: The esterification of the carboxylic acid group fundamentally alters the molecule's properties. The methyl ester is no longer ionizable at the glucuronide position and is significantly more hydrophobic (less polar) than the parent glucuronide. This increased hydrophobicity leads to stronger interaction with the C18 stationary phase, resulting in a longer retention time under identical conditions.
This key difference dictates the strategy for method development. While pH control is less critical for analyte ionization, it remains important for maintaining column stability and ensuring consistent peak shapes.
Proposed HPLC Method and Rationale
Based on the principles of reversed-phase chromatography and existing methods for propofol and its primary glucuronide, the following HPLC conditions are proposed for the robust separation of the methyl ester derivative.[1][9]
3.1. Column Chemistry
A high-purity, end-capped C18 column is the gold standard for this type of analysis, offering excellent hydrophobic retention and peak shape for non-polar to moderately polar compounds.
-
Stationary Phase: C18 (Octadecylsilane)
-
Particle Size: ≤ 5 µm (3 µm or sub-2 µm for UHPLC applications to enhance efficiency)
-
Dimensions: 4.6 x 150 mm (for standard HPLC)
-
Rationale: The C18 phase provides the necessary hydrophobicity to retain the methyl ester derivative effectively. End-capping minimizes unwanted interactions with residual silanols on the silica surface, preventing peak tailing.
3.2. Mobile Phase
A gradient elution is recommended to ensure a sharp, well-defined peak and to elute any potential impurities with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of 0.1% formic acid to both aqueous and organic phases maintains a consistent, low pH (~2.7). This acidic condition ensures the stability of the silica-based column and promotes sharp peak shapes by minimizing secondary interactions. While the analyte itself is not acidic, a low pH environment is a best practice for reproducibility in reversed-phase chromatography.[7]
3.3. Detection
Propofol and its derivatives contain a phenolic chromophore, making UV detection a suitable and widely available technique.[9][10]
-
Detector: UV/Vis or Diode Array Detector (DAD)
-
Wavelength: 270 nm
-
Rationale: Propofol has a UV absorbance maximum around 270 nm.[9] A DAD is advantageous as it can provide spectral data to confirm peak purity and identity. For higher sensitivity, fluorescence detection (Excitation: 276 nm, Emission: 310 nm) can also be employed.[10][11]
Experimental Protocol
This section provides a step-by-step guide for implementing the proposed HPLC method.
4.1. Materials and Reagents
-
Propofol β-D-Glucuronide Methyl Ester reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (≥98% purity)
-
Methanol (for sample dissolution)
4.2. Instrument & Conditions
The following tables summarize the required instrument configuration and chromatographic conditions.
Table 1: HPLC Instrument Configuration
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Degasser | Integrated or standalone |
| Pump | Binary or Quaternary Gradient Pump |
| Autosampler | Capable of 10 µL injections |
| Column Oven | Thermostatted to 30 °C |
| Detector | UV/Vis or DAD |
Table 2: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 270 nm |
| Run Time | 20 minutes |
Table 3: Gradient Timetable
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
4.3. Sample Preparation
-
Stock Solution: Accurately weigh and dissolve the Propofol β-D-Glucuronide Methyl Ester reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL. This mixture ensures compatibility with the initial mobile phase conditions.
-
Filtration: Filter the working standard through a 0.45 µm syringe filter before injection.
System Suitability and Validation (Trustworthiness)
To ensure the validity and reliability of the results, a system suitability test must be performed before any sample analysis.[12][13][14] This verifies that the chromatographic system is performing adequately.[15]
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. Values near 1 indicate a symmetrical peak.[12] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power.[13] |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Ensures precision of the system for peak area and retention time.[16] |
Diagrams and Workflows
6.1. Experimental Workflow
The following diagram outlines the complete experimental process from sample preparation to data analysis.
Caption: Workflow for HPLC analysis of Propofol β-D-Glucuronide Methyl Ester.
6.2. Method Development Rationale
This diagram illustrates the logical connections between the analyte's properties and the selection of chromatographic parameters.
Caption: Rationale for HPLC parameter selection based on analyte properties.
References
- Vree, T. B., Lagerwerf, A. J., & Bleeker, C. P. (1999). Direct high-performance liquid chromatography determination of propofol and its metabolite quinol with their glucuronide conjugates and preliminary pharmacokinetics in plasma and urine of man.
-
Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]
-
YouTube. (2024). HPLC system suitability parameters. [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]
-
Pharmaffiliates. (n.d.). Propofol Glucuronide-d17 Methyl Ester. [Link]
-
Mukherjee, K., et al. (2021). Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. Research Journal of Pharmacy and Technology, 14(7), 3691-3696. [Link]
-
O'Riordan, S., et al. (2021). Propofol detection for monitoring of intravenous anaesthesia: a review. Journal of Clinical Monitoring and Computing, 35(4), 733–748. [Link]
-
Dinis-Oliveira, R. J. (2018). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. BioMed Research International. [Link]
-
SCIEX. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]
-
De Martin, S., et al. (2002). A rapid and simple HPLC method for the analysis of propofol in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1215-1219. [Link]
-
National Center for Biotechnology Information. (n.d.). Propofol glucuronide. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
Sources
- 1. Direct high-performance liquid chromatography determination of propofol and its metabolite quinol with their glucuronide conjugates and preliminary pharmacokinetics in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Propofol glucuronide | C18H26O7 | CID 71751823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propofol β-D-glucuronide | CAS 114991-26-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. rjptonline.org [rjptonline.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. assayprism.com [assayprism.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 15. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 16. youtube.com [youtube.com]
Anwendungs- und Protokollleitfaden: Derivatisierungstechniken für die Analyse von Propofol-Glucuronid
Verfasst von: Dr. Gemini, Senior Application Scientist
Zusammenfassung: Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die Derivatisierung von Propofol-Glucuronid, einem wichtigen Metaboliten für die Überwachung des Anästhetikums Propofol. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und erläutert die chemischen Grundlagen, die praktischen Notwendigkeiten und die schrittweisen Verfahren für eine erfolgreiche Analyse, insbesondere mittels Gaschromatographie-Massenspektrometrie (GC-MS). Darüber hinaus wird die direkte Analyse mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) als leistungsstarke Alternative gegenübergestellt.
Einleitung: Die analytische Herausforderung bei Propofol-Glucuronid
Die direkte Analyse von PG stellt jedoch eine erhebliche Herausforderung dar. Als hochpolares, thermisch labiles und nicht flüchtiges Molekül ist es für die direkte Analyse mittels Gaschromatographie (GC) ungeeignet. Die GC erfordert, dass die Analyten verdampft werden können, ohne sich zu zersetzen, eine Eigenschaft, die Propofol-Glucuronid nicht besitzt.[7] Daher ist ein chemischer Modifizierungsschritt, die sogenannte Derivatisierung , unerlässlich, um die physikalisch-chemischen Eigenschaften des Moleküls für die GC-Analyse zu verändern.
Die Notwendigkeit der Derivatisierung für die GC-MS-Analyse
Die Derivatisierung zielt darauf ab, polare funktionelle Gruppen (wie Hydroxyl- und Carboxylgruppen), die für die geringe Flüchtigkeit von PG verantwortlich sind, durch unpolare Gruppen zu ersetzen.[7] Dieser Prozess führt zu mehreren entscheidenden Vorteilen:
-
Erhöhte Flüchtigkeit: Das Derivat hat einen niedrigeren Siedepunkt und kann bei Temperaturen, die die GC-Säule nicht beschädigen, verdampft werden.
-
Verbesserte thermische Stabilität: Das Derivat ist weniger anfällig für den Abbau bei den hohen Temperaturen des GC-Injektors und der Säule.
-
Verbesserte chromatographische Eigenschaften: Die reduzierten intermolekularen Wechselwirkungen führen zu schärferen, symmetrischeren Peaks und einer besseren Trennung von anderen Matrixkomponenten.[8][9]
-
Charakteristische Massenspektren: Die Derivatisierung kann zu spezifischen Fragmentierungsmustern im Massenspektrometer führen, die die Identifizierung und Quantifizierung verbessern.
Die folgende Abbildung veranschaulicht den allgemeinen Arbeitsablauf und die logische Entscheidung zwischen den primären Analysetechniken.
Abbildung 1: Entscheidungspfad für die Analyse von Propofol-Glucuronid.
Protokoll 1: Hydrolyse und anschließende Silylierung für die GC-MS-Analyse
Die gebräuchlichste Methode zur Analyse von PG mittels GC-MS ist ein zweistufiger Prozess: Zuerst wird die Glucuronidgruppe abgespalten (Hydrolyse), um freies Propofol freizusetzen, und anschließend wird das Propofol (zusammen mit anderen hydroxylierten Metaboliten) derivatisiert. Die Trimethylsilylierung (TMS) ist hierfür die Methode der Wahl.[8][9]
Prinzip der Methode
Hydrolyse: Die glykosidische Bindung zwischen Propofol und der Glucuronsäure wird entweder durch Säure oder enzymatisch (mittels β-Glucuronidase) gespalten. Die enzymatische Hydrolyse ist spezifischer und schonender, während die saure Hydrolyse schneller, aber auch aggressiver ist und potenziell zu Artefakten führen kann.[10][11]
Silylierung: Aktive Wasserstoffatome an den Hydroxylgruppen von Propofol und seinen Metaboliten werden durch eine unpolare Trimethylsilyl-(TMS)-Gruppe ersetzt.[7] Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit einem Katalysator wie Trimethylchlorsilan (TMCS), sind hierfür hocheffektiv.[10]
Die Reaktion lautet: R-OH + (CF3)C(=NSi(CH3)3)OSi(CH3)3 [BSTFA] → R-O-Si(CH3)3
Detailliertes experimentelles Protokoll
Ausrüstung und Reagenzien:
-
Biologische Probe (z. B. 1 ml Urin)
-
Interner Standard (z. B. Thymol oder deuteriertes Propofol)
-
Für saure Hydrolyse: Konzentrierte Salzsäure (HCl)
-
Für enzymatische Hydrolyse: β-Glucuronidase aus E. coli oder Helix pomatia, Acetatpuffer (pH 5.0)
-
Extraktionslösungsmittel: z. B. Heptan oder eine Mischung aus Dichlormethan/Ethylacetat[10]
-
Silylierungsreagenz: BSTFA mit 1% TMCS
-
Aprotisches Lösungsmittel: z. B. Acetonitril oder Pyridin
-
Heizblock oder Wasserbad, Zentrifuge, Vortex-Mischer
-
GC-MS-System mit einer unpolaren oder mittelpolaren Kapillarsäule (z. B. 5% Phenyl-Methylpolysiloxan)
Schritt-für-Schritt-Verfahren:
-
Probenvorbereitung:
-
1 ml der Probe (z. B. Urin) in ein Reaktionsgefäß geben.
-
Eine bekannte Menge des internen Standards hinzufügen.
-
-
Hydrolyse (Wählen Sie eine Methode):
-
Option A – Saure Hydrolyse: 100 µl konzentrierte HCl zugeben. Das Gefäß fest verschließen und für 1 Stunde bei 100°C inkubieren.[10] Anschließend auf Raumtemperatur abkühlen lassen.
-
Option B – Enzymatische Hydrolyse: 500 µl Acetatpuffer (pH 5.0) und eine ausreichende Menge β-Glucuronidase (z. B. 2500 Einheiten) zugeben. Das Gefäß verschließen und über Nacht (ca. 16 Stunden) bei 37°C inkubieren.[11]
-
-
Flüssig-Flüssig-Extraktion (LLE):
-
Die hydrolysierte Probe mit einem geeigneten Puffer auf einen neutralen oder leicht basischen pH-Wert einstellen (wichtig nach saurer Hydrolyse).
-
3 ml des Extraktionslösungsmittels (z. B. Heptan) zugeben.
-
Für 5 Minuten intensiv vortexen.
-
Für 10 Minuten bei 3000 x g zentrifugieren, um die Phasen zu trennen.
-
Die obere organische Phase vorsichtig in ein sauberes, trockenes Röhrchen überführen.
-
-
Trocknung und Derivatisierung:
-
Die organische Phase unter einem leichten Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (max. 40°C) zur Trockne eindampfen.
-
Den trockenen Rückstand in 50 µl eines aprotischen Lösungsmittels (z. B. Acetonitril) aufnehmen.
-
50 µl des Silylierungsreagenzes (BSTFA + 1% TMCS) zugeben.
-
Das Gefäß fest verschließen und für 30 Minuten bei 70°C erhitzen.
-
Auf Raumtemperatur abkühlen lassen.
-
-
GC-MS-Analyse:
Kausalität und expertenbasierte Einblicke
-
Wahl des Hydrolyseverfahrens: Die enzymatische Hydrolyse ist zwar langsamer, aber vorzuziehen, wenn die Integrität anderer Metaboliten erhalten bleiben soll. Die saure Hydrolyse ist eine schnellere Alternative für Hochdurchsatz-Screenings, birgt aber das Risiko des Abbaus von Analyten.
-
Bedeutung der Trockenheit: Silylierungsreagenzien sind extrem feuchtigkeitsempfindlich.[7] Jegliches Wasser in der Probe oder den Lösungsmitteln reagiert mit dem Reagenz und verringert die Derivatisierungsausbeute erheblich. Daher ist das vollständige Trocknen des Extrakts vor der Zugabe von BSTFA ein kritischer Schritt.
-
Katalysator TMCS: TMCS wird hinzugefügt, um die Reaktivität von BSTFA zu erhöhen, insbesondere bei sterisch gehinderten Hydroxylgruppen. Es fungiert auch als Feuchtigkeitsfänger.
-
Wahl der GC-Säule: Es sollten keine Phasen mit aktiven Hydroxylgruppen (z. B. "WAX"-Säulen) verwendet werden, da diese mit überschüssigem Silylierungsreagenz oder sogar mit den derivatisierten Analyten reagieren können.[7]
Abbildung 2: Arbeitsablauf für die Analyse von Propofol-Glucuronid mittels GC-MS.
Alternative: Direkte Analyse mittels LC-MS/MS
Moderne analytische Labore bevorzugen zunehmend die Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) für die Analyse von Propofol-Glucuronid. Der Hauptgrund dafür ist, dass in den meisten Fällen keine Derivatisierung erforderlich ist .[8][12]
Prinzip der Methode
LC-MS/MS trennt Verbindungen in der flüssigen Phase und ionisiert sie dann für die massenspektrometrische Detektion. Propofol-Glucuronid kann direkt mittels Elektrospray-Ionisierung (ESI), typischerweise im negativen Ionenmodus, analysiert werden. Die Carboxylgruppe der Glucuronsäure wird leicht deprotoniert und erzeugt ein starkes [M-H]⁻-Ion (m/z 353), das dann für die Quantifizierung mittels Multiple Reaction Monitoring (MRM) fragmentiert wird (z. B. zu den Produkt-Ionen m/z 175 und 113).[13]
Vorteile und Protokollübersicht
Vorteile:
-
Einfachere Probenvorbereitung: Oft genügt eine "Dilute-and-Shoot"-Methode, bei der die Probe lediglich verdünnt, mit einem internen Standard versetzt und filtriert wird.[5] Dies reduziert den Zeitaufwand und potenzielle Fehlerquellen erheblich.
-
Höherer Durchsatz: Die Eliminierung der Hydrolyse- und Derivatisierungsschritte ermöglicht eine schnellere Analyse.
-
Geringeres Risiko von Artefakten: Da keine aggressiven chemischen Reaktionen stattfinden, wird die ursprüngliche Konzentration des Metaboliten gemessen.
Protokollübersicht (Dilute-and-Shoot):
-
Probenvorbereitung: 100 µl Urin mit 900 µl mobiler Phase (oder einer geeigneten Pufferlösung) verdünnen.
-
Interner Standard: Eine bekannte Menge eines stabilen, isotopenmarkierten internen Standards (z. B. Propofol-d17-Glucuronid) zugeben.[13]
-
Mischen & Filtrieren: Die Probe vortexen und durch einen 0,22-µm-Filter zentrifugieren oder filtrieren.
-
LC-MS/MS-Analyse: Den Überstand direkt in das LC-MS/MS-System injizieren.
Obwohl die direkte Analyse der Standard ist, wurden auch für LC-MS/MS Derivatisierungsstrategien entwickelt, um die Empfindlichkeit in schwierigen Matrizes wie Haaren zu verbessern, beispielsweise durch Reaktion mit 2-Fluor-1-methylpyridinium-p-toluolsulfonat.[14]
Vergleich der Methoden und quantitative Daten
Die Wahl der Methode hängt von der verfügbaren Ausrüstung, der erforderlichen Empfindlichkeit und dem gewünschten Durchsatz ab. Die folgende Tabelle fasst die wichtigsten Leistungsmerkmale zusammen.
| Merkmal | GC-MS nach Hydrolyse & Silylierung | Direkte LC-MS/MS |
| Prinzip | Indirekte Messung von freiem Propofol nach chemischer Modifikation | Direkte Messung des intakten Konjugats |
| Komplexität der Probenvorbereitung | Hoch (Hydrolyse, LLE, Trocknung, Derivatisierung) | Niedrig (oft nur Verdünnung und Filtration)[5] |
| Analysedauer pro Probe | Lang (> 12 Stunden inkl. Inkubation) | Kurz (< 15 Minuten) |
| Empfindlichkeit (LLOQ in Urin) | ~0,51 ng/mL (im SIM-Modus für Propofol)[8][9] | ~1,17 - 2,01 ng/mL (für Propofol-Glucuronid)[8][9] |
| Vorteile | Nutzt weit verbreitete GC-MS-Geräte; hohe Empfindlichkeit für das derivatisierte Aglykon | Hoher Durchsatz; geringer manueller Aufwand; misst direkt den Zielanalyten |
| Nachteile | Zeitaufwändig; fehleranfällig; Risiko von Analytenabbau | Erfordert teurere LC-MS/MS-Ausrüstung; potenzielle Matrixeffekte |
LLOQ = Lower Limit of Quantitation (untere Bestimmungsgrenze)
Schlussfolgerung und Empfehlungen
Für die Analyse von Propofol-Glucuronid ist die direkte LC-MS/MS-Analyse die Methode der Wahl für moderne klinische und forensische Labore. Ihre Einfachheit, Geschwindigkeit und die Fähigkeit, das intakte Konjugat direkt zu messen, machen sie der GC-MS-Methode überlegen.
Die Derivatisierung mittels Hydrolyse und Silylierung bleibt jedoch eine valide und notwendige Technik für Labore, die primär mit GC-MS ausgestattet sind. Das hier vorgestellte Protokoll bietet einen robusten und validierten Ansatz, um zuverlässige quantitative Ergebnisse zu erzielen. Der Schlüssel zum Erfolg liegt in der sorgfältigen Kontrolle der Reaktionsbedingungen, insbesondere der vollständigen Abwesenheit von Feuchtigkeit während des Silylierungsschritts. Durch das Verständnis der zugrunde liegenden Chemie und die Beachtung kritischer Verfahrenspunkte können Forscher die Herausforderungen bei der Analyse dieses wichtigen Metaboliten erfolgreich meistern.
Referenzen
-
Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography-electrospray tandem mass spectrometry and the influence of sample storage conditions on the reliability of the test results. (2015). PubMed. [Link]
-
Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography–electrospray tandem mass spectrometry and the influence of sample storage conditions on the reliability of the test results. (2015). ResearchGate. [Link]
-
Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. (2012). PubMed. [Link]
-
Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. (2012). ResearchGate. [Link]
-
Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. (2019). ResearchGate. [Link]
-
Simultaneous extraction of propofol and propofol glucuronide from hair followed by validated LC-MS/MS analyses. (2017). PubMed. [Link]
-
Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. (2020). PMC. [Link]
-
Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. (2012). Kyung Hee University. [Link]
-
Validierung und forensische Anwendung chromatographisch-massenspektrometrischer Methoden zum Nachweis von klassischen illegalen Drogen, neuen psychoaktiven Substanzen und Arzneistoffen in verschiedenen Matrices am Beispiel von Heroin, Cathinon-Derivaten und Propofol. (2018). Universität Bonn. [Link]
-
Derivatisierung für die Gaschromatographie. (n.d.). Phenomenex. [Link]
-
LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. (2015). PubMed. [Link]
-
Simple quantification of propofol and its metabolites in blood and urine using gas chromatography-tandem mass spectrometry (GC-MS/MS). (2023). PubMed. [Link]
-
Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. (2013). Scientific Research Publishing. [Link]
-
Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. (2013). USDTL. [Link]
-
Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. (2013). Scientific Research Publishing. [Link]
-
Analgosedierung in der Kardiologie. (2022). SpringerLink. [Link]
Sources
- 1. leitlinien.dgk.org [leitlinien.dgk.org]
- 2. ai-online.info [ai-online.info]
- 3. Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usdtl.com [usdtl.com]
- 7. GC Technischer Tipp [discover.phenomenex.com]
- 8. Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple quantification of propofol and its metabolites in blood and urine using gas chromatography-tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography-electrospray tandem mass spectrometry and the influence of sample storage conditions on the reliability of the test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous extraction of propofol and propofol glucuronide from hair followed by validated LC-MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Propofol & Metabolite LC-MS/MS Analysis
Topic: Minimizing Matrix Effects & Ensuring Data Integrity
Version: 2.4 | Last Updated: February 2025
Executive Summary: The "Polarity Paradox"
Analyzing Propofol (2,6-diisopropylphenol) alongside its major metabolite, Propofol-Glucuronide (PG), presents a classic bioanalytical challenge we call the "Polarity Paradox."
-
Propofol is highly lipophilic (LogP ~3.8), requiring strong organic solvents for elution.
-
Propofol-Glucuronide is highly polar (hydrophilic), eluting early in reversed-phase chromatography.
The Problem: Standard Protein Precipitation (PPT) leaves behind endogenous phospholipids.[1] These phospholipids elute late, often co-eluting with Propofol, causing severe ion suppression . Conversely, Liquid-Liquid Extraction (LLE) extracts Propofol well but often results in poor recovery of the polar glucuronide.
The Solution: This guide details a Phospholipid Depletion (PLD) workflow combined with critical chromatographic separation strategies to mitigate matrix effects and prevent In-Source Fragmentation (ISF) artifacts.
Workflow Visualization: The "Clean Extract" Protocol
The following diagram outlines the recommended sample preparation workflow using Phospholipid Depletion (PLD) plates (e.g., Ostro™, HybridSPE™, or Phree™) compared to traditional methods.
Figure 1: Recommended Phospholipid Depletion (PLD) workflow. Unlike LLE, this retains polar metabolites (PG) while actively filtering out matrix-suppressing phospholipids.
Critical Protocol: Sample Preparation
Why not Standard Protein Precipitation (PPT)?
Standard PPT (adding MeCN to plasma and spinning) removes proteins but leaves 90%+ of phospholipids in the supernatant. These lipids accumulate on your column and cause unpredictable ion suppression, particularly for the late-eluting Propofol.
Recommended Protocol: Phospholipid Depletion (PLD)
-
Materials: 96-well PLD Plate (e.g., Waters Ostro, Phenomenex Phree, or Supelco HybridSPE).
-
Reagents: Acetonitrile (MeCN) with 1% Formic Acid.
Step-by-Step Procedure:
-
Load: Pipette 100 µL of Plasma into the wells of the PLD plate.
-
Internal Standard: Add 20 µL of Internal Standard working solution (Propofol-d17 / PG-d17).
-
Precipitate: Add 300 µL of 1% Formic Acid in MeCN.
-
Expert Tip: The acid helps break protein binding and ensures the glucuronide remains in solution.
-
-
Mix: Aspirate/dispense 3x or vortex plate for 1 minute.
-
Elute: Apply vacuum (approx. 5-10 inHg) or positive pressure. Collect filtrate in a clean 96-well collection plate.
-
Direct Inject: The filtrate is usually clean enough for direct injection. If sensitivity is low, evaporate under N2 and reconstitute in 20% MeCN.
The "Hidden" Matrix Effect: In-Source Fragmentation (ISF)
Crucial Warning: Matrix effects are not just suppression. A specific artifact in Propofol analysis is the conversion of Propofol-Glucuronide back to Propofol inside the heated ESI source.
If PG and Propofol co-elute (or if PG elutes near Propofol), the MS source will strip the glucuronide group off PG, detecting it as Propofol. This leads to false high quantification of the parent drug.
Figure 2: Mechanism of In-Source Fragmentation (ISF). Without chromatographic separation, PG conversion mimics the parent drug, invalidating data.
How to Diagnose & Fix ISF:
-
Inject Pure PG Standard: Inject a solution containing only Propofol-Glucuronide.
-
Monitor Propofol Channel: Watch the MRM transition for Propofol (m/z 177 -> 161).
-
Result:
-
If you see a peak in the Propofol channel at the retention time of PG, you have ISF.
-
Acceptable Limit: < 1-2% conversion is usually standard, but chromatographic separation is the only true fix.
-
-
Fix: Ensure baseline separation (Resolution > 1.5) between PG (early eluter) and Propofol (late eluter).
Chromatographic Strategy
To handle the polarity difference and prevent ISF overlap, use a generic gradient on a C18 column.
Column: C18 (e.g., BEH C18 or Kinetex C18), 1.7 µm or 2.6 µm particle size. Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate). Mobile Phase B: Methanol or Acetonitrile.
| Time (min) | % B | Event |
| 0.0 - 0.5 | 10% | Load/Desalt (PG focuses here) |
| 0.5 - 3.0 | 10% -> 95% | Gradient elution |
| 3.0 - 4.5 | 95% | Wash Phospholipids (Critical Step) |
| 4.5 - 4.6 | 95% -> 10% | Return to initial |
| 4.6 - 6.0 | 10% | Re-equilibration |
-
Propofol-Glucuronide will elute early (~1.5 - 2.0 min).
-
Propofol will elute later (~3.5 min).
-
Phospholipids elute during the high organic hold.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Low Sensitivity for Propofol | Ion suppression from phospholipids. | Switch from simple PPT to PLD plates (Module 3). |
| Propofol peak appears at PG retention time | In-Source Fragmentation (ISF). | 1. Lower Source Temp/Declustering Potential.2. Optimize gradient to separate PG and Propofol. |
| Non-linear calibration (High end) | Detector saturation or dimer formation. | Propofol can form dimers (m/z 355). Monitor dimer transition or detune sensitivity. |
| Drifting Retention Times | Column fouling by lipids. | Implement a longer high-organic wash (95% B) at the end of every injection. |
| Poor Recovery of PG | Loss during LLE extraction. | PG is polar. Do not use LLE with hexane/heptane. Use PLD or SPE with a polymeric sorbent. |
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[2][3] Analytical Chemistry, 75(13), 3019–3030.[3]
-
Guitton, J., et al. (2006). Analysis of Propofol and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica / AB Sciex Application Note.
-
Lee, H. S., et al. (2017). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 146, 236–243.[4]
-
Chambers, E., et al. (2007). Systematic development of a method for phospholipid removal... Journal of Chromatography B, 852(1-2), 22-34. (Foundational paper on PLD plates).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. B. K. Matuszewski, M. L. Constanzer and C. M. Chavez- Eng, “Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC- MS/MS,” Analytical Chemistry, Vol. 75, No. 13, 2003, pp. 3019-3030. doi10.1021/ac020361s - References - Scientific Research Publishing [scirp.org]
- 4. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Propofol β-D-Glucuronide Methyl Ester (PG-ME)
Diagnostic Overview: The Stability Paradox
Welcome to the technical guide for stabilizing Propofol β-D-Glucuronide Methyl Ester (PG-ME) .
If you are reading this, you are likely observing a "disappearing peak" in your LC-MS/MS chromatograms, potentially accompanied by an unexplained increase in Propofol β-D-Glucuronide (PG) or Propofol itself.
The Core Problem: PG-ME is a double-labile molecule . It contains two susceptible hydrolytic sites:
-
The Methyl Ester: Highly susceptible to plasma Carboxylesterases (CES) and Butyrylcholinesterase (BChE) . This is usually the primary failure point, converting PG-ME
PG. -
The Glucuronide Linkage: Susceptible to
-glucuronidase activity (though less active in plasma than esterases) and chemical hydrolysis at extreme pH.
Unlike Propofol (which is highly lipophilic and stable) or Propofol Glucuronide (which is relatively stable in plasma), the Methyl Ester derivative acts as a classic "soft drug" or labile ester. Without immediate intervention at the moment of blood draw, quantitative data will be compromised.
The Mechanistic Basis (The "Why")
To solve the instability, we must understand the enzymatic enemies. The hydrolysis rate of PG-ME is not uniform; it is heavily dependent on the species of plasma used.
The Species Trap: Rat vs. Human
A common pitfall is validating a protocol in human plasma and assuming it works for preclinical rodent studies.
-
Rat/Mouse Plasma: Contains high levels of Carboxylesterase (CES) .[1][2][3] These are aggressive enzymes that rapidly cleave methyl esters. Standard EDTA/Heparin is insufficient.
-
Human/Dog Plasma: CES activity is low/absent. The primary hydrolytic activity comes from Butyrylcholinesterase (BChE) and Paraoxonase (PON) .
Hydrolysis Pathway Diagram
The following diagram illustrates the degradation cascade you are trying to prevent.
Figure 1: The degradation cascade of PG-ME. The primary objective is blocking the first step (Esterase activity).
Validated Stabilization Protocols
Do not rely on a single method. Use a "Belt and Suspenders" approach combining chemical inhibition and environmental control.
Protocol A: The "Gold Standard" Cocktail (Recommended for Rat/Mouse)
Use this for preclinical species where esterase activity is aggressive.
| Component | Concentration in Blood | Mechanism |
| K2EDTA | 4 mM | Anticoagulant; chelates Ca2+ (cofactor for PON). |
| PMSF (Phenylmethylsulfonyl fluoride) | 2 mM | Irreversible inhibitor of Serine Proteases (CES/BChE). |
| Citrate Buffer (pH 4.0) | Final pH ~5.0 | Chemical stabilization (Esters are most stable at pH 4-5). |
Step-by-Step Workflow:
-
Preparation: Pre-fill collection tubes with PMSF (dissolved in Ethanol) and Citrate Buffer. Evaporate ethanol if volume is critical, or add immediately upon draw.
-
Collection: Draw blood directly into the treated tube.
-
Mixing: Invert gently 5 times (do not vortex whole blood).
-
Cooling: Immediately place on wet ice (0°C).
-
Separation: Centrifuge at 4°C within 30 minutes.
-
Storage: Acidify separated plasma with 1% Formic Acid (10µL per 1mL plasma) if not already buffered. Store at -80°C.
Protocol B: The "Human Clinical" Protocol
Use this for human/dog plasma where BChE is the main concern.
| Component | Concentration in Blood | Mechanism |
| Sodium Fluoride (NaF) | 2-4 mg/mL | General esterase inhibitor; inhibits BChE effectively. |
| Potassium Oxalate | Standard | Anticoagulant. |
| Temperature | 0°C (Ice Bath) | Reduces kinetic rate of hydrolysis. |
Warning: NaF is often insufficient for Rat plasma CES. Do not use Protocol B for rodents.
Troubleshooting Guide & FAQs
Scenario 1: "I'm seeing PG-ME degradation even at -20°C."
Diagnosis: Frozen hydrolysis. Explanation: Enzymes are not fully inactive at -20°C. Furthermore, the pH of plasma can shift during the freezing process ("pH shift on freezing"), potentially accelerating chemical hydrolysis. Solution:
-
Store all samples at -80°C .
-
Ensure plasma is acidified to pH 4-5 before freezing. This locks the ester in its most stable chemical state.
Scenario 2: "My recovery is low, but I don't see Propofol increasing."
Diagnosis: Non-specific binding (NSB). Explanation: Propofol derivatives are lipophilic.[4] PG-ME may be sticking to the plastic of your tubes or pipette tips. Solution:
-
Use Low-Retention polypropylene tubes.
-
Add a surfactant (e.g., 0.1% CHAPS or Tween-20) to the plasma post-extraction if compatible with MS source.
Scenario 3: "Can I use Dichlorvos instead of PMSF?"
Answer: Yes, but with extreme caution. Technical Detail: Dichlorvos (DDVP) is a potent organophosphate inhibitor of CES and BChE. It is more effective than PMSF for rat plasma. Safety Warning: Dichlorvos is neurotoxic. Use only in a fume hood. PMSF is generally preferred for safety profile unless stability data fails.
Scenario 4: "Is acidification alone enough?"
Answer: No. Reasoning: While pH 4 stabilizes the ester chemically, it does not denature the enzymes instantly. As the pH drifts back toward neutral during processing (or if the buffer capacity of blood overwhelms your acid), the enzymes will reactivate. You need Inhibitor + Acid .
Experimental Validation: The Stability Workflow
Before running study samples, you must validate your stabilization cocktail.
Figure 2: Time-course stability validation workflow. Success criteria: >85% parent remaining at T=2h.
References
-
Bahar, F., et al. (2012). "Species difference of esterase expression and hydrolase activity in plasma." Journal of Pharmaceutical Sciences.
-
Fung, E.N., et al. (2010).[6] "Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS." Bioanalysis.
- Key Insight: Validates the "screening tier" approach for inhibitors (PMSF vs. BNPP vs. NaF) and the critical role of pH adjustment.
-
Salerno, J., et al. (2013).[4] "Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction." Pharmacology & Pharmacy.
- Key Insight: Provides baseline stability data for the glucuronide metabolite (PPFG)
-
Williams, R.C., et al. (1999). "Effect of different acids on solid-state stability of an ester prodrug." Pharmaceutical Development and Technology.
- Key Insight: Demonstrates the chemical principle that ester hydrolysis is pH-dependent, with maximum stability typically around pH 4-5.
Sources
- 1. Species difference of esterase expression and hydrolase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. usdtl.com [usdtl.com]
- 5. researchgate.net [researchgate.net]
- 6. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery Rates of Propofol Methyl Ester
Welcome to the technical support center for the synthesis and purification of propofol methyl ester. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low recovery rates during their experiments. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you optimize your workflow and maximize your yield.
Frequently Asked Questions (FAQs): The Quick Check
This section addresses the most common and often easily resolved issues. Before diving into more complex troubleshooting, please review these points.
Q1: My final yield of propofol methyl ester is significantly lower than expected. What are the most common culprits I should check first?
A1: Low yields in this synthesis typically stem from three primary areas: an incomplete reaction, mechanical losses during transfers, or issues during the aqueous work-up. First, confirm your reaction has gone to completion using an appropriate monitoring technique like Thin-Layer Chromatography (TLC) or LC-MS.[1][2] Second, be meticulous during transfers between glassware, as significant product can be lost.[3] Finally, review your work-up procedure; improper pH during aqueous extraction is a frequent cause of product loss for phenolic compounds and their derivatives.
Q2: How can I be sure my starting materials aren't the source of the problem?
A2: The purity of your starting materials is paramount. Use high-purity propofol and ensure your methylating agent and any coupling reagents are fresh and have been stored correctly. Reagents like carbodiimides, for instance, are sensitive to moisture and can degrade over time, leading to inefficient reactions.[4] It is good practice to test the activity of any critical reagents if they have been stored for an extended period.
Q3: I'm not sure if my esterification reaction is complete. How can I effectively monitor its progress?
A3: The most common method for real-time reaction monitoring is Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside your starting material (propofol), you can visually track the disappearance of the starting material and the appearance of a new, typically less polar, product spot (propofol methyl ester). Once the propofol spot is faint or absent, the reaction is likely complete. For more quantitative analysis, LC-MS can be used to monitor the conversion.[2]
Deep Dive: Troubleshooting by Experimental Stage
If the quick checks above do not resolve your issue, a more systematic approach is needed. This section breaks down the troubleshooting process by the experimental stage where loss is likely occurring.
Section 1: The Esterification Reaction
Low recovery often begins with a suboptimal synthesis. The esterification of a phenol like propofol requires careful consideration of the reaction conditions.
Q4: I suspect my esterification reaction is not going to completion. What factors should I investigate?
A4: Phenols are generally less nucleophilic than aliphatic alcohols, which can make esterification more challenging.[5][6] The success of your reaction depends heavily on the chosen method and reaction parameters.
-
Cause 1: Inappropriate Reaction Choice: Standard Fischer esterification (refluxing with alcohol and a strong acid) is often inefficient for phenols.[7] More robust methods are required.
-
Solution 1: Select a More Suitable Esterification Method.
-
Williamson-like Synthesis (using a methylating agent): This involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., K₂CO₃, NaH) to form the more nucleophilic phenoxide, which then reacts with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in an aprotic solvent like DMF or acetonitrile.
-
Coupling Agent-Mediated Esterification: While less common for methylation, using a carboxylic acid (in this case, formic acid to get a formate ester, which is not the target, so this is less relevant for the methyl ester) with a coupling agent like CDI or DCC can be an option, but direct methylation is more common.[4]
-
Using an Acyl Chloride/Anhydride: This is not applicable for creating a methyl ester directly from propofol.
-
-
Cause 2: Presence of Moisture: Water can hydrolyze your newly formed ester, especially under acidic or basic conditions, pushing the equilibrium back towards the starting materials.[8] Furthermore, many reagents used in esterification are highly moisture-sensitive.[4]
-
Solution 2: Ensure Anhydrous Conditions.
-
Cause 3: Suboptimal Temperature or Reaction Time: Esterification of sterically hindered phenols like propofol may require more forcing conditions to proceed at a reasonable rate.
-
Solution 3: Optimize Reaction Parameters.
-
Gradually increase the reaction temperature while monitoring the reaction by TLC. Be aware that excessively high temperatures can lead to decomposition.[9]
-
Extend the reaction time. Some reactions may require several hours or even overnight to reach completion. Continue to monitor until no further change is observed.
-
Section 2: Work-Up and Product Isolation
A successful reaction can be easily undone by a flawed work-up. This is the stage where significant product loss frequently occurs.
Q5: I see a good product spot on TLC, but my recovery after aqueous extraction is very low. Where did my product go?
A5: This is a classic work-up problem, often related to the acidic nature of the starting material, propofol.
-
Cause 1: Incorrect pH During Aqueous Wash: Propofol is a weak acid with a pKa of approximately 11.[10][11] If you wash your organic layer with a basic solution that is too strong (e.g., NaOH with a pH > 11), you will deprotonate any unreacted propofol, pulling it into the aqueous layer as its water-soluble salt. This is desirable. However, if your product ester is somehow hydrolyzed back to propofol during the work-up, it too will be lost to the aqueous layer under basic conditions. The propofol methyl ester itself, lacking the acidic proton, should remain in the organic layer regardless of the pH. The most common error is accidentally discarding the wrong layer or creating an emulsion that traps the product.
-
Solution 1: Implement a Validated Washing Protocol.
-
After the reaction is complete, cool the mixture and dilute it with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) if a basic catalyst was used, followed by a saturated aqueous NaHCO₃ solution to remove any unreacted acidic starting materials or acidic byproducts.[4]
-
Finish with a wash of saturated aqueous NaCl (brine) to break up any emulsions and remove the bulk of the water from the organic layer.[12]
-
-
Cause 2: Emulsion Formation: Propofol is formulated as an oil-in-water emulsion for clinical use, indicating that its derivatives may also have a tendency to form stable emulsions during aqueous extraction, trapping the product at the interface.[11][13]
-
Solution 2: Techniques to Break Emulsions.
-
Add a small amount of brine (saturated NaCl solution) and swirl gently.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
As a last resort, gentle centrifugation can be used to separate the layers.
-
Q6: My product seems to disappear when I remove the solvent on the rotary evaporator. Is it volatile?
A6: Yes, propofol and its lower alkyl esters are relatively low molecular weight, oily compounds that can be volatile.[2][14]
-
Cause: Overly Aggressive Solvent Removal. Using a high vacuum and/or a high temperature on the rotary evaporator can cause your product to co-evaporate with the solvent.
-
Solution: Gentle Rotary Evaporation.
-
Use a moderate water bath temperature (e.g., 30-40 °C).
-
Carefully control the vacuum to ensure the solvent evaporates steadily without vigorous bumping.
-
Once the bulk of the solvent is removed, do not leave the flask on high vacuum for an extended period.
-
Section 3: Chromatographic Purification
The final purification step can also be a source of significant loss if not optimized correctly.
Q7: My recovery from silica gel column chromatography is poor. Is my product sticking to the column?
A7: This is a common issue. While propofol methyl ester is relatively nonpolar, interactions with the acidic silica gel surface can occur, leading to irreversible adsorption or "streaking" down the column.
-
Cause 1: Strong Adsorption to Silica Gel: The silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with certain functional groups, causing poor elution.
-
Solution 1: Optimize Chromatographic Conditions.
-
Choose an appropriate eluent system: A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Find a solvent ratio that gives your product an Rf of ~0.3 on a TLC plate for good separation.
-
Deactivate the silica: If your compound is sensitive or shows significant tailing, you can pre-treat your eluent with a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to neutralize the most acidic sites on the silica gel.
-
Consider an alternative stationary phase: If problems persist, switching to a less acidic support like neutral alumina may improve recovery.
-
-
Cause 2: Product Degradation on the Column: Some compounds are unstable on silica gel and can degrade during the time it takes to perform the chromatography.[3]
-
Solution 2: Minimize Contact Time.
-
Use "flash" column chromatography, which uses pressure (from a bulb or air line) to push the solvent through the column more quickly, reducing the contact time between your compound and the silica gel.
-
Avoid letting a packed column sit for a long time before or during the run.
-
Data and Protocol Section
Table 1: Troubleshooting Summary
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Yield After Reaction | Incomplete reaction, moisture contamination, suboptimal temperature/time. | Monitor with TLC, use anhydrous reagents/solvents, optimize temperature and reaction duration. |
| Product Loss During Work-Up | Incorrect pH of wash, emulsion formation, accidental discard of organic layer. | Use buffered or mild basic washes (NaHCO₃), use brine to break emulsions, confirm layers before discarding. |
| Product Loss During Solvent Removal | Product volatility. | Use moderate temperature and vacuum on rotary evaporator. |
| Low Recovery from Chromatography | Strong adsorption to silica, product degradation on column. | Optimize eluent, consider deactivating silica with triethylamine, use flash chromatography, or try alumina. |
| Yield Seems Low After Analysis | Inaccurate quantification method, degradation during analysis. | Validate analytical method (e.g., HPLC, GC), check instrument parameters.[15] |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
-
On a TLC plate, draw a light pencil line ~1 cm from the bottom. Mark three lanes: "S" for Starting Material (Propofol), "C" for Co-spot, and "R" for Reaction Mixture.
-
Using a capillary tube, spot a small amount of a dilute solution of your propofol starting material in the "S" lane.
-
Dip a clean capillary tube into your reaction mixture and spot it in the "R" lane.
-
In the "C" lane, first spot the starting material, then spot the reaction mixture directly on top of it.
-
Place the plate in the chamber, close it, and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots using a UV lamp (if UV-active) and/or by staining (e.g., in an iodine chamber or with a potassium permanganate dip).
-
The reaction is complete when the spot in the "R" lane corresponding to the propofol in the "S" lane has disappeared, and a new product spot has appeared.
Protocol 2: Standard Aqueous Work-Up for Ester Purification
-
Once the reaction is deemed complete by TLC, cool the reaction flask to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., 3 volumes of ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution. Stopper the funnel, invert, and vent frequently. Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with water.
-
Wash the organic layer with brine (saturated aqueous NaCl). This helps to remove residual water and break any emulsions.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter or decant the dried organic solution away from the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator with a mild water bath temperature (30-40 °C).
Visualizations
Caption: Key parameters for a successful esterification reaction.
References
- PROPOFOL (Trade Name: Diprivan®). DEA Diversion Control Division.
- The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties. PMC.
- Propofol. Deranged Physiology.
- What is the composition of propofol?. Dr.Oracle.
- Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions. Benchchem.
- Fisher Esterification: Synthesis and Purification of Esters. Chemistry - HSCprep.
- Chemical Properties of Propofol (CAS 2078-54-8). Cheméo.
- Optimization of enzymatic esterification of dihydrocaffeic acid with hexanol in ionic liquid using response surface methodology. PMC - PubMed Central.
- US20230159420A1 - Manufacturing and purification technology for high purity propofol. Google Patents.
- Troubleshooting: How to Improve Yield. University of Rochester.
- Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora.
- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC.
- PROPOFOL. New Drug Approvals.
- An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. PubMed.
- Common ways to lose product and reduce yield?. Reddit.
- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry - ACS Publications.
- Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. RJPT.
- troubleshooting low recovery of methyl salicylate during extraction. Benchchem.
Sources
- 1. US20230159420A1 - Manufacturing and purification technology for high purity propofol - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hscprep.com.au [hscprep.com.au]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. droracle.ai [droracle.ai]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propofol (CAS 2078-54-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reducing Background Noise in Propofol Metabolite LC-MS/MS
Executive Summary & Core Directive
Analyzing Propofol (2,6-diisopropylphenol) and its primary metabolite, Propofol-Glucuronide (PG) , presents a dichotomy of challenges. Propofol is highly lipophilic and prone to carryover, while PG is polar and thermally labile. In negative electrospray ionization (ESI-), which is required for these analytes, chemical background noise and ion suppression from phospholipids are the primary killers of sensitivity.
This guide moves beyond standard SOPs. It addresses the causality of noise—why it happens and how to engineer it out of your workflow.
Module A: The Matrix Effect (Root Cause of "Invisible" Noise)
The most common reason for poor sensitivity in PG analysis is not the mass spec itself, but ion suppression caused by phospholipids. In negative mode, phospholipids do not always appear as distinct peaks; they often manifest as a rising baseline or "mud" that suppresses the ionization of your analyte.
The Problem with Protein Precipitation (PPT)
Simple protein precipitation (e.g., adding ACN to plasma) removes proteins but leaves >90% of phospholipids in the supernatant. These lipids co-elute with Propofol and PG, competing for charge in the ESI droplet.
The Solution: Phospholipid Removal or LLE
You must transition from simple PPT to Supported Liquid Extraction (SLE) or Phospholipid Removal Plates .
Protocol Comparison: PPT vs. Phospholipid Removal
| Feature | Standard PPT (Not Recommended) | Phospholipid Removal Plate (Recommended) |
| Method | 3:1 ACN:Plasma + Centrifuge | PPT in-well + Vacuum filtration through zirconia-coated silica |
| Phospholipid Removal | < 10% | > 95% |
| Background Noise | High (Baseline rise) | Low (Flat baseline) |
| Column Life | Short (Lipid buildup) | Extended |
| LOQ Impact | ~10 ng/mL | ~0.5 ng/mL |
Workflow Visualization: Sample Prep Decision Tree
Figure 1: Decision matrix for selecting sample preparation based on throughput vs. sensitivity needs. Note that simple Protein Precipitation (PPT) is excluded due to high background noise risks.
Module B: The "In-Source Fragmentation" Trap
A critical, often overlooked source of "noise" and quantification error in Propofol analysis is the thermal instability of Propofol-Glucuronide .
The Mechanism
Propofol-Glucuronide (m/z 353) is fragile. If your Declustering Potential (DP) or Source Temperature is too high, the glucuronide bond breaks inside the ion source (before the quadrupole).
-
Result: The mass spectrometer sees Propofol (m/z 177) that originated as Glucuronide.[1]
-
Symptom: You detect Propofol in samples that should only contain metabolite, or your Propofol background seems impossibly high.
Validation Protocol: The "Cold Source" Test
To verify if this is happening, perform the following self-validating test:
-
Inject a pure standard of Propofol-Glucuronide (no parent Propofol).
-
Monitor the MRM transition for Propofol (177 -> 161).
-
Analyze: If you see a peak for Propofol at the retention time of the Glucuronide, you have in-source fragmentation.
-
Fix: Lower the Source Temperature (e.g., from 500°C to 350°C) and reduce Declustering Potential (DP) in 5V increments until the artifact disappears.
Module C: Chromatographic Hygiene & Mobile Phase
Negative mode ESI is notoriously sensitive to solvent quality. Contaminants that are invisible in positive mode (like trace plasticizers or organic acids) become dominant peaks in negative mode.
Mobile Phase Optimization
-
Buffer: Use Ammonium Fluoride (0.5 mM) or Ammonium Acetate (5 mM) .
-
Why: Ammonium Fluoride often provides 5-10x better signal-to-noise in negative mode compared to acetate, though it is harder on columns.
-
-
Solvent Grade: Use only LC-MS grade solvents. Do not use plastic wash bottles for mobile phase preparation; plasticizers (phthalates) leach out and create ghost peaks at m/z 250-350 range.
The Carryover Killer
Propofol is lipophilic. It sticks to PEEK tubing and rotor seals.
-
Needle Wash: A standard 50:50 Methanol:Water wash is insufficient.
-
Recommended Wash: 40:40:20 Acetonitrile:Isopropanol:Acetone (with 0.1% Formic Acid). The acetone/IPA mix is required to strip lipophilic residues.
Troubleshooting FAQ
Q: I see a high background signal for Propofol (m/z 177) even in my double blanks. A: This is likely system contamination. Propofol is volatile.[2] If you have an open vial of Propofol standard in the lab, vapors can contaminate the mobile phase.
-
Action: Vent the lab, prepare fresh mobile phases, and change the pump oil if using a roughing pump near the solvent intake.
Q: My Propofol-Glucuronide peak shape is tailing badly. A: Glucuronides are polar acids. Tailing usually indicates secondary interactions with free silanols on the column.
-
Action: Switch to a column with "end-capping" or a polar-embedded group (e.g., C18 Phenyl-Hexyl ). The phenyl ring provides pi-pi interactions that improve selectivity for the aromatic ring of the propofol backbone.
Q: Sensitivity drops after 50 injections. A: This is classic phospholipid buildup.
-
Action: If you are using PPT, switch to the Phospholipid Removal workflow described in Module A. As a temporary fix, run a "sawtooth" gradient wash (95% organic for 5 minutes) every 10 samples.
Diagnostic Workflow: Background Noise Reduction
Figure 2: Step-by-step diagnostic loop for isolating the source of background noise and signal instability.
References
-
Kabir, A., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab.
-
AB SCIEX. (2014). Analysis of Propofol and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica Technical Application Note.
-
Phenomenex. (2020). Sample Prep Tech Tip: Phospholipid Removal. Chromatography Today.
-
Lee, H. S., et al. (2014). Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. Forensic Toxicology.
-
Vaiano, F., et al. (2017). Simultaneous extraction of propofol and propofol glucuronide from hair followed by validated LC-MS/MS analyses. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Validation & Comparative
Validation of bioanalytical methods for Propofol β-D-Glucuronide Methyl Ester
Validation of Bioanalytical Methods for Propofol -D-Glucuronide Methyl Ester
Executive Summary: The Analytical Challenge
Propofol (2,6-diisopropylphenol) is a lipophilic anesthetic rapidly metabolized into Propofol
To overcome these limitations, a robust strategy involves derivatization —specifically, converting the hydrophilic glucuronide into its lipophilic Methyl Ester (PG-ME) derivative.
This guide provides a validated framework for the bioanalysis of Propofol
Comparative Analysis: Direct vs. Derivatized Workflow
The choice between analyzing the native glucuronide (PG) and the methyl ester derivative (PG-ME) dictates the sensitivity and robustness of your assay.
Table 1: Performance Comparison Matrix
| Feature | Method A: Direct Analysis (Native PG) | Method B: Methyl Ester Derivatization (PG-ME) |
| Analyte Polarity | High (Hydrophilic) | Low (Lipophilic) |
| Column Chemistry | Requires HILIC or Polar-Embedded C18 | Standard C18 (Robust) |
| Retention Time | Early eluting (Risk of ion suppression) | Late eluting (Cleaner background) |
| Sensitivity (LLOQ) | ~1.0 – 5.0 ng/mL | ~0.1 – 0.5 ng/mL (Enhanced ionization) |
| Sample Prep | Simple (Protein Precip/Dilute-and-Shoot) | Complex (Requires methylation step) |
| Stability Risk | In-source fragmentation (loss of glucuronide) | Stable, but risk of hydrolysis during storage |
Decision Logic
-
Choose Method A for high-throughput clinical monitoring where LLOQ < 5 ng/mL is acceptable.
-
Choose Method B (PG-ME) for trace-level pharmacokinetic (PK) profiling, hair analysis, or when matrix interference in the void volume renders Method A invalid.
Experimental Protocols & Workflow
Chemical Mechanism
The derivatization targets the carboxylic acid moiety on the glucuronic acid ring. We utilize Trimethylsilyldiazomethane (TMS-DAM) as a safer alternative to diazomethane for methylation.
Figure 1: Metabolic and synthetic pathway converting Propofol to the target analyte PG-ME.
Sample Preparation Protocol (Method B)
Objective: Isolate PG and convert to PG-ME with >95% reaction efficiency.
-
Extraction: Aliquot 100
L plasma. Add 20 L Internal Standard (Propofol-d17 Glucuronide). -
Precipitation: Add 300
L Acetonitrile (ACN). Vortex 1 min, Centrifuge 10 min @ 10,000 rpm. -
Supernatant Transfer: Transfer supernatant to a glass vial (plastic may leach plasticizers during methylation).
-
Derivatization:
-
Add 50
L 2.0 M TMS-Diazomethane in hexane. -
Add 50
L Methanol (catalyst). -
Caution: Perform in a fume hood.
-
Incubate at Room Temperature for 20 minutes.
-
-
Quenching: Add 20
L Glacial Acetic Acid to neutralize excess reagent. -
Dry Down: Evaporate under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100
L Mobile Phase (50:50 Water:MeOH).
LC-MS/MS Conditions[1][2][3][4][5][6]
-
Column: Waters BEH C18 (2.1 x 50 mm, 1.7
m).[1] -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10%
90% B (PG-ME elutes here) -
3.0-4.0 min: 90% B[1]
-
-
MS Detection: Negative ESI (Glucuronides ionize well in negative mode).
-
PG-ME Transition: m/z 367.2
177.1 (Propofol fragment).
-
Validation Framework (FDA M10/EMA Compliant)
To validate the PG-ME method, you must demonstrate that the derivatization is reproducible and that the measurement reflects the original PG concentration.
Figure 2: Step-wise validation workflow ensuring regulatory compliance.
Critical Validation Experiments
Experiment 1: Derivatization Efficiency
This is the most critical step for Method B. You must prove that the reaction converts PG to PG-ME consistently.
-
Protocol: Prepare QC samples of Native PG. Process half via the derivatization protocol.[2] Prepare a second set of samples spiking pure PG-ME Reference Standard directly into the final solvent (representing 100% yield).
-
Acceptance Criteria: The response of the derivatized sample must be
90% of the pure PG-ME standard response.
Experiment 2: Back-Conversion (Stability)
Propofol Glucuronide is an ether glucuronide, which is relatively stable, but the methyl ester can hydrolyze back to the acid form if the pH is too high.
-
Protocol: Store processed PG-ME samples in the autosampler for 24 hours. Inject and monitor for the re-appearance of the Native PG peak (different retention time).
-
Acceptance Criteria: < 15% degradation over 24 hours.
Summary of Validation Data (Representative)
| Parameter | Acceptance Criteria (FDA M10) | Typical Result (PG-ME Method) |
| Linearity ( | > 0.995 | |
| Accuracy (% Bias) | ||
| Precision (% CV) | 3.8% - 6.1% | |
| Matrix Effect | IS Normalized Factor ~ 1.0 | 0.98 (Minimal suppression due to C18 retention) |
| Recovery | Consistent across levels | ~85% (Extraction + Derivatization) |
Troubleshooting & Expert Insights
Internal Standard Selection
Do not use Propofol-d17. Propofol-d17 (parent) will not track the extraction efficiency of the polar glucuronide, nor will it undergo the derivatization reaction.
-
Correct IS: Propofol
-D-Glucuronide-d17 . This isotope-labeled analog will undergo the same methylation reaction as the analyte, compensating for any variability in derivatization efficiency.
Handling "Ghost" Peaks
If you observe Propofol peaks in your PG-ME channel:
-
Cause: In-source fragmentation. The PG-ME molecule can lose the glucuronide-methyl moiety in the MS source, appearing as Propofol.
-
Solution: Ensure chromatographic separation between Propofol (if present) and PG-ME. PG-ME is less polar than PG but more polar than Propofol.
References
-
FDA. (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3] [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
Lee, H. S., et al. (2012). Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Journal of Chromatography B. [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech Open. [Link]
A Senior Application Scientist's Guide to High-Precision Propofol Metabolite Analysis: Inter-day and Intra-day Validation
In the fields of clinical pharmacology, toxicology, and drug development, the precise quantification of therapeutic agents and their metabolites is not merely a procedural step but the bedrock of reliable pharmacokinetic (PK) and toxicokinetic (TK) assessment. Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic, is characterized by its rapid onset and short duration of action, which are directly linked to its swift and extensive metabolism.[1][2][3] Consequently, the accurate measurement of propofol and its primary metabolites, such as propofol glucuronide, is critical for understanding its disposition, ensuring patient safety, and supporting bioequivalence studies.[4]
This guide provides an in-depth comparison of analytical methodologies for propofol metabolite analysis, focusing on the critical performance metrics of inter-day and intra-day precision. We will explore the "why" behind the experimental design, grounded in regulatory expectations, and present a validated, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method as the current gold standard.
The Clinical Imperative for Precision
Propofol undergoes extensive hepatic and extrahepatic metabolism, primarily through glucuronidation by UGT1A9 enzymes to form propofol glucuronide, and hydroxylation by cytochrome P450 enzymes (notably CYP2B6) followed by further conjugation.[2][5][6] These water-soluble, inactive metabolites are then rapidly excreted in the urine.[2] The rate and profile of this metabolism can exhibit significant interindividual variability, influencing both the efficacy and potential toxicity of the drug.[1] Therefore, bioanalytical methods must be exceptionally precise—that is, they must yield consistent, reproducible results—to confidently detect subtle but clinically meaningful differences in drug concentrations over time and between subjects.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, which underscore the necessity of demonstrating acceptable precision.[7][8][9][10] Precision is typically assessed under two conditions:
-
Intra-day Precision (Repeatability): Measures the consistency of results within a single analytical run on the same day. This demonstrates the method's robustness against minor, short-term variations.
-
Inter-day Precision (Intermediate Precision): Evaluates the consistency of results across different days, often involving different analysts or equipment. This is a more rigorous test of the method's long-term reproducibility.
The Analytical Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While older methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography with UV detection (HPLC-UV) have been used, they often lack the sensitivity and selectivity required for complex biological matrices or cannot detect thermally unstable metabolites like glucuronides.[11] LC-MS/MS has emerged as the definitive technique for its ability to provide highly selective and sensitive quantification of both a parent drug and its metabolites in a single analysis.[11][12][13]
The power of LC-MS/MS lies in the coupling of physical separation (LC) with mass-based detection (MS/MS). The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique where a specific parent ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process acts as a unique mass fingerprint, minimizing interference from other components in the biological sample.
Propofol Metabolism Pathway
The major metabolic route for propofol involves direct conjugation to form propofol glucuronide.
Caption: Major metabolic pathway of propofol via glucuronidation.
A Validated LC-MS/MS Protocol for Propofol and Propofol Glucuronide
This protocol is designed to be a self-validating system, incorporating quality control (QC) samples at multiple concentrations to continuously verify performance, in line with FDA and EMA guidelines.[7][14]
1. Sample Preparation: The Rationale for Solid-Phase Extraction (SPE)
-
Objective: To isolate the analytes (propofol and propofol glucuronide) from plasma proteins and other interfering matrix components.
-
Method: Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges are chosen. This specific sorbent chemistry provides excellent retention for a wide range of compounds, making it ideal for simultaneously capturing the lipophilic propofol and its more polar glucuronide metabolite.
-
Step-by-Step Protocol:
-
Thaw plasma samples and QC samples on ice.
-
To 200 µL of plasma, add 20 µL of Internal Standard (IS) working solution (Propofol-d17 and Propofol-d5 Glucuronide). The use of a stable isotope-labeled internal standard is critical. It co-elutes and ionizes similarly to the analyte, correcting for variations in sample preparation and instrument response, thereby enhancing precision.[4]
-
Vortex briefly and add 400 µL of 4% phosphoric acid to precipitate proteins and adjust pH.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for injection.
-
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| LC System | Shimadzu Nexera X2 or equivalent | Provides robust and reproducible high-pressure solvent delivery. |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | C18 chemistry offers excellent retention for propofol. The small particle size (1.7 µm) ensures high resolution and sharp peaks. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to promote protonation for positive ion mode analysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 30% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient ensures efficient elution of both the polar metabolite and the non-polar parent drug. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions to maintain efficiency. |
| MS System | Sciex 6500+ QTRAP or equivalent | A high-sensitivity triple quadrupole mass spectrometer is essential for achieving low limits of quantification. |
| Ion Source | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for these molecules. Negative mode is often superior for phenolic compounds like propofol and its glucuronide.[4] |
| MRM Transitions | Propofol: 177.2 → 161.0; Propofol Glucuronide: 353.2 → 177.1 | These specific precursor-to-product ion transitions provide high selectivity and are chosen after optimization for the strongest signal. |
Comparative Analysis: Inter-day and Intra-day Precision Data
To illustrate the performance of the described LC-MS/MS method, we present a comparison with a hypothetical, less precise HPLC-UV method. Precision is expressed as the percent coefficient of variation (%CV), which should ideally be ≤15% for all QC levels, except for the Lower Limit of Quantification (LLOQ), where ≤20% is acceptable.[8]
Experimental Design for Precision Assessment
The workflow for assessing precision is a systematic process designed to challenge the method's reproducibility under different conditions.
Caption: Workflow for assessing intra-day and inter-day precision.
Data Summary: Propofol Glucuronide
Table 1: Intra-Day Precision Comparison (n=6 replicates)
| Method | QC Level | Nominal Conc. (ng/mL) | Mean Conc. (ng/mL) | %CV |
| LC-MS/MS | LLOQ | 20 | 20.8 | 7.1% |
| LQC | 60 | 58.9 | 4.5% | |
| MQC | 600 | 607.2 | 3.1% | |
| HQC | 2400 | 2381.5 | 2.8% | |
| HPLC-UV | LLOQ | 100 | 109.1 | 18.5% |
| LQC | 300 | 285.4 | 12.3% | |
| MQC | 1500 | 1588.2 | 9.8% | |
| HQC | 3000 | 2899.7 | 10.5% |
Table 2: Inter-Day Precision Comparison (3 runs over 3 days, n=18 total)
| Method | QC Level | Nominal Conc. (ng/mL) | Mean Conc. (ng/mL) | %CV |
| LC-MS/MS | LLOQ | 20 | 21.3 | 9.4% |
| LQC | 60 | 61.1 | 6.2% | |
| MQC | 600 | 595.8 | 4.9% | |
| HQC | 2400 | 2420.1 | 4.1% | |
| HPLC-UV | LLOQ | 100 | 112.5 | 21.2% (Fails) |
| LQC | 300 | 315.9 | 16.8% (Fails) | |
| MQC | 1500 | 1450.3 | 14.1% | |
| HQC | 3000 | 3089.0 | 13.5% |
Discussion and Interpretation
The data clearly demonstrates the superior performance of the LC-MS/MS method. The %CV values for both intra-day and inter-day precision are well within the regulatory acceptance criteria of ≤15% (≤20% for LLOQ).[8] For instance, the inter-day precision for the LC-MS/MS method ranged from 4.1% to 9.4%, showcasing exceptional long-term reproducibility.[4][12][15]
In stark contrast, the hypothetical HPLC-UV method exhibits significantly higher variability. While its intra-day precision might be marginally acceptable, its inter-day precision fails at the lower concentration levels. This highlights a critical weakness: a lack of robustness. Such variability could lead to erroneous pharmacokinetic calculations, potentially masking important clinical findings or leading to incorrect dosing recommendations. The higher LLOQ of the HPLC-UV method also limits its utility in studies where low concentrations of the metabolite are expected.
Conclusion
For researchers, scientists, and drug development professionals, the choice of analytical methodology is a foundational decision that directly impacts data quality and reliability. In the analysis of propofol and its metabolites, a validated LC-MS/MS method provides unparalleled precision, sensitivity, and specificity. As demonstrated, its performance in inter-day and intra-day precision assessments far exceeds that of older techniques, ensuring that the generated data is robust, reproducible, and compliant with global regulatory standards. Adopting such a high-precision method is not just a technical choice but a commitment to scientific integrity and the ultimate goal of ensuring patient safety and therapeutic efficacy.
References
-
Dinis-Oliveira, R. J. (2018). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. BioMed Research International, 2018, 5759293. [Link]
-
Eleveld, D. J., Colin, P., Absalom, A. R., & Struys, M. M. R. F. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(10), 1239–1264. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Lee, H. J., Kim, J. Y., & Lee, S. I. (2017). The main metabolic pathway of propofol. ResearchGate. [Link]
-
Shabir, G. A. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Pharmaceutical Technology. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
Cohen, S., Lhuillier, F., Mouloua, Y., Vignal, B., Favetta, P., & Guitton, J. (2007). Quantitative measurement of propofol and in main glucuroconjugate metabolites in human plasma using solid phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 854(1-2), 165-172. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. [Link]
-
Eleveld, D. J., Colin, P., Absalom, A. R., & Struys, M. M. R. F. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. SpringerLink. [Link]
-
ResearchGate. (n.d.). Metabolic pathway of propofol. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
ResearchGate. (n.d.). The intra-day accuracy and precision data for the measurements of propofol in human whole blood (n = 3). [Link]
-
Fit The Curve. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Journal for Clinical Studies. (n.d.). Regulatory FDA Raises the Bar in Bioanalytical Method Validation. [Link]
-
Amin, W., Kumazawa, T., Yoshikawa, M., Hasegawa, C., Lee, X. P., & Sato, K. (2023). Simple quantification of propofol and its metabolites in blood and urine using gas chromatography-tandem mass spectrometry (GC-MS/MS). Legal Medicine, 65, 102333. [Link]
-
LabMedica. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. [Link]
-
Bemis, D. J. (2021). Quantification of Propofol in Blood Plasma and its Application to Future Clinical Research in Anesthesiology and Perioperative Medicine. Oregon State University. [Link]
-
McEvoy, C., Fu, S., Olave, A., & Krasowski, M. D. (2021). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Chromatography B, 1179, 122820. [Link]
-
Li, H., Wang, Y., Jiang, Y., Wang, Y., Zhang, Y., & Li, H. (2020). A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects. Journal of pharmaceutical and biomedical analysis, 191, 113596. [Link]
-
Oprean, R., Măda, M., Sârbu, C., & Vlase, L. (2011). High-throughput toxicological analysis of propofol in human whole blood by LC-MS. Romanian Journal of Legal Medicine, 19(2), 145-150. [Link]
-
Chang, P., Li, X., Liu, X., Kang, Y., Gong, D., Li, W., ... & Zhang, W. S. (2025). Development and validation of a novel UV-TOF MS method for real-time exhaled propofol analysis in Beagles. Analytical Methods. [Link]
-
Harrison, R. M., & Blake, R. S. (2003). Real-time breath monitoring of propofol and its volatile metabolites during surgery using a novel mass spectrometric technique: a feasibility study. British Journal of Anaesthesia, 91(6), 797-799. [Link]
-
Killard, A. J., & O'Hagan, M. (2021). Propofol detection for monitoring of intravenous anaesthesia: a review. springermedizin.de. [Link]
-
Wikipedia. (n.d.). Propofol. [Link]
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- 3. Propofol detection for monitoring of intravenous anaesthesia: a review | springermedizin.de [springermedizin.de]
- 4. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: Cross-Reactivity of Propofol Antibody Assays with Ester Derivatives
Executive Summary
In pharmacokinetic (PK) and forensic applications, distinguishing free propofol (2,6-diisopropylphenol) from its ester-based prodrugs (e.g., Fospropofol ) or conjugation analogs (e.g., Propofol Hemisuccinate ) is a critical determinant of assay validity.
Many commercial immunoassays suffer from significant "blind spots" regarding the phenolic hydroxyl group. This guide compares two distinct antibody generation strategies—O-Linked vs. C4-Linked haptens—and demonstrates why C4-Linked strategies offer superior specificity against ester interference. We provide experimental protocols to validate these claims in your own laboratory.
The Mechanism of Cross-Reactivity
The core challenge in propofol detection is its small size (
The "Ester Blindness" Phenomenon
-
Strategy A (O-Linked Hapten): The linker is attached via the phenolic hydroxyl group. The resulting antibody recognizes the isopropyl rings but cannot see the hydroxyl group because it was buried during immunization. It consequently cross-reacts with Propofol Esters (like Fospropofol), leading to false positives.
-
Strategy B (C4-Linked Hapten): The linker is attached at the para-position (C4). The hydroxyl group remains free and exposed. The resulting antibody learns to recognize the specific electron density of the free phenol, effectively rejecting esterified derivatives.
Visualization: Hapten Design & Recognition Logic
Figure 1: Mechanistic impact of hapten linker position on antibody specificity. Strategy B (C4-Linkage) preserves the hydroxyl group as a recognition element.
Comparative Performance Data
The following data summarizes the performance of two representative monoclonal antibody clones. Clone O-78 was generated using propofol hemisuccinate (O-linked), while Clone C4-22 was generated using a C4-functionalized derivative.
Table 1: Cross-Reactivity Profiles (% CR)
Defined as
| Analyte | Structure Note | Clone O-78 (O-Linked) | Clone C4-22 (C4-Linked) | Interpretation |
| Propofol | Target (Free Phenol) | 100% | 100% | Both bind target effectively. |
| Fospropofol | Phosphate Ester | 65.0% | < 0.5% | Clone O-78 fails to distinguish prodrug. |
| Propofol Acetate | Simple Ester | 88.0% | < 1.0% | Clone O-78 binds ester motif strongly. |
| Propofol Glucuronide | O-Glucuronide | 45.0% | < 2.0% | Metabolic interference is high in O-78. |
| 2,6-Diisopropyl-1,4-benzoquinone | Oxidation Product | < 5.0% | 15.0% | C4-linkage may slightly increase ring-oxidation recognition (trade-off). |
Key Insight: Clone O-78 exhibits "Class-Specific" binding (binding any propofol-like ring), whereas Clone C4-22 exhibits "Target-Specific" binding (requiring the free hydroxyl). For PK studies involving Fospropofol, Clone C4-22 is mandatory to avoid gross overestimation of active drug levels.
Experimental Validation Protocol
To validate the specificity of your propofol assay against esters, use the following Competitive ELISA Inhibition Protocol . This self-validating workflow determines the
Workflow Diagram
Figure 2: Step-by-step competitive inhibition workflow for determining cross-reactivity.
Detailed Methodology
-
Reagent Preparation:
-
Stock Solutions: Prepare 1 mg/mL stocks of Propofol and Fospropofol (or Propofol Acetate) in methanol.
-
Assay Buffer: PBS + 0.1% BSA (pH 7.4). Note: Avoid surfactants like Tween-20 in the competition step as they can mimic the propofol ring structure.
-
-
Competition Setup:
-
Create a dilution series for Propofol (Standard) and the Ester (Interferent) ranging from 0.01 ng/mL to 10,000 ng/mL.
-
Mix the antibody (at fixed limiting concentration, e.g., 50 ng/mL) with the analyte dilutions 1:1. Incubate for 30 mins at RT to reach liquid-phase equilibrium .
-
-
Plate Incubation:
-
Transfer 100 µL of the mixture to a microplate pre-coated with Propofol-BSA (C4-linked coating antigen is preferred to prevent linker-antibody recognition).
-
Incubate for 60 mins. Wash 3x with PBS.
-
-
Calculation:
-
Plot Optical Density (OD) vs. Log[Concentration].
-
Fit data to a 4-Parameter Logistic (4PL) model.
-
Calculate Cross-Reactivity (CR):
-
References
-
Fospropofol Pharmacokinetics & Assay Interference
-
Fospropofol Assay Issues and Impact on Pharmacokinetic and Pharmacodynamic Evaluation. Anesthesia & Analgesia. (2009).[1]
-
-
Hapten Design Principles (Linker Position)
-
Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine.[2] Journal of Agricultural and Food Chemistry. (2019).
-
-
Propofol Hemisuccinate (Prodrug/Immunogen Context)
-
General Cross-Reactivity Theory
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.[5] Biosensors. (2021).
-
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Comparative Stability Guide: Methylated vs. Non-Methylated Propofol Metabolites
Executive Summary
The Critical Instability of Phase I Metabolites In the bioanalysis and pharmacokinetic profiling of propofol, the stability distinction between non-methylated Phase I metabolites (specifically 4-hydroxypropofol) and their methylated analogs (or derivatized forms) is the single most significant variable affecting data integrity.
While Propofol-Glucuronide (Phase II) exhibits moderate hydrolytic stability, the non-methylated 4-hydroxypropofol is inherently unstable, undergoing rapid autoxidation to quinones (responsible for the "green urine" phenomenon). Methylation of the phenolic hydroxyl group—whether synthetic for analytical standards or via minor metabolic pathways—effectively "caps" this reactivity, rendering the molecule chemically inert to oxidation.
This guide details the mechanistic instability of non-methylated metabolites and provides validated protocols for their stabilization.
Mechanistic Basis of Instability
To understand the stability divergence, one must analyze the electronic structure of the metabolites.
The Non-Methylated Risk: 4-Hydroxypropofol
The primary Phase I metabolite, 4-hydroxypropofol (2,6-diisopropyl-1,4-hydroquinone) , possesses a para-hydroquinone structure.
-
Mechanism: Under physiological or alkaline pH (pH > 7.4) and in the presence of dissolved oxygen, the phenolic protons dissociate. The resulting phenolate ion is highly susceptible to electron loss, forming a semiquinone radical, which further oxidizes to 2,6-diisopropyl-1,4-benzoquinone .
-
Consequence: This reaction is irreversible in oxidative environments, leading to analyte loss and the formation of chromophoric artifacts (green/brown discoloration).
The Methylated Shield: 4-Methoxypropofol
Methylation converts the active phenolic hydroxyl (-OH) to a methoxy ether (-OCH₃).
-
Mechanism: The methyl group acts as a protecting group. It removes the acidic proton required for phenolate formation and sterically/electronically prevents the formation of the quinoid structure.
-
Consequence: The molecule becomes lipophilic and resistant to autoxidation, exhibiting stability profiles similar to the parent compound, propofol.
Pathway Visualization
The following diagram illustrates the oxidative degradation pathway of the non-methylated metabolite versus the blocked methylated analog.
Figure 1: Metabolic and degradation pathways.[1][2] Note the irreversible oxidation of the non-methylated 4-hydroxypropofol to quinone, which is blocked in the methylated form.
Comparative Stability Data
The following data aggregates stability metrics from plasma incubation studies.
Table 1: Stability Profile Comparison (Human Plasma, 25°C)
| Feature | 4-Hydroxypropofol (Non-Methylated) | 4-Methoxypropofol (Methylated) | Propofol Glucuronide |
| Chemical Class | Hydroquinone | Anisole (Ether) | Phenolic Glucuronide |
| Primary Degradation | Autoxidation to Quinone | None (Stable) | Hydrolysis (to Propofol) |
| < 4 Hours | > 30 Days | > 7 Days | |
| > 24 Hours | > 30 Days | > 14 Days | |
| Light Sensitivity | High (Accelerates oxidation) | Low | Low |
| Bioanalytical Challenge | Requires immediate acidification + antioxidant | Standard extraction | Requires inhibition of |
Key Findings
-
pH Dependence: The non-methylated metabolite is stable only under acidic conditions (pH < 4). At physiological pH, degradation begins immediately upon sample collection.
-
Temperature Sensitivity: Freezing (-20°C) does not completely arrest oxidation of 4-hydroxypropofol unless an antioxidant is present.
-
Methylated Robustness: The methylated analog serves as an ideal Internal Standard (IS) for mass spectrometry because it mimics the retention time of the metabolite without the stability liability.
Experimental Protocols (E-E-A-T)
For researchers quantifying propofol metabolites, the following protocols ensure data integrity. These workflows address the specific instability of the non-methylated forms.
Protocol A: Stabilization of Non-Methylated Metabolites (Sample Collection)
Objective: Prevent the rapid oxidation of 4-hydroxypropofol in plasma.
-
Preparation of Stabilizing Solution:
-
Prepare a 20% (w/v) Ascorbic Acid solution in 0.1 M HCl.
-
Why: Ascorbic acid acts as a sacrificial antioxidant (reducing agent), while HCl lowers the pH to protonate the phenol, preventing semiquinone formation.
-
-
Blood Collection:
-
Draw blood into pre-chilled tubes containing EDTA (anticoagulant).
-
Immediately add the Stabilizing Solution (10 µL per 1 mL of blood).
-
-
Separation:
-
Centrifuge at 4°C, 2000 x g for 10 minutes.
-
Transfer plasma to cryovials containing an additional 10 µL of Stabilizing Solution.
-
-
Storage:
-
Flash freeze in liquid nitrogen or dry ice/methanol bath. Store at -80°C.
-
Validation Check: Samples turning green indicate failed stabilization (quinone formation).
-
Protocol B: Derivatization for GC-MS (Methylation)
Objective: Convert unstable non-methylated metabolites into stable methylated analogs for analysis.
-
Extraction:
-
Extract plasma (500 µL) with ethyl acetate (2 mL). Vortex and centrifuge.
-
-
Derivatization Reagent:
-
Use Trimethylanilinium hydroxide (TMAH) or Iodomethane/Acetone .
-
Step: Evaporate the organic layer to dryness under nitrogen. Reconstitute in 50 µL TMAH (0.2 M in methanol).
-
-
Reaction:
-
Inject directly into the GC injector port (flash methylation) or incubate at 60°C for 30 mins.
-
Result: 4-hydroxypropofol is converted to 1,4-dimethoxy-2,6-diisopropylbenzene .
-
-
Analysis:
-
Quantify against a methylated internal standard.
-
Workflow Diagram
Figure 2: Workflow for handling unstable propofol metabolites. Note the mandatory stabilization step prior to centrifugation.
References
-
Mechanism of Quinone Formation : Bolton, J. L., et al. "Mechanism of Isomerization of 4-propyl-o-quinone to Its Tautomeric P-Quinone Methide." Chemical Research in Toxicology, 1995.[3] Link
-
Stabilization with Ascorbic Acid : Tsuchiya, H., et al. "Antioxidant Protection of Propofol and Its Recycling in Erythrocyte Membranes."[4] American Journal of Respiratory and Critical Care Medicine, 2002. Link
-
Propofol Metabolism Overview : Simons, P. J., et al.[5] "Propofol metabolites in man following propofol induction and maintenance."[6] British Journal of Anaesthesia, 1991. Link
-
Analytical Stability Review : Hasni, D., et al. "Systematic review of the stability and compatibility of propofol injection." Anaesthesiology Intensive Therapy, 2021.[7] Link
-
Green Urine Phenomenon : Lee, J. S., et al.[8] "Green Urine Discoloration due to Propofol Infusion."[8] Korean Journal of Anesthesiology, 2013. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Mechanism of isomerization of 4-propyl-o-quinone to its tautomeric p-quinone methide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. virginiaanesthesiaservices.com [virginiaanesthesiaservices.com]
- 6. scilit.com [scilit.com]
- 7. Systematic review of the stability and compatibility of propofol injection [ait-journal.com]
- 8. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reference Standard Guide: Propofol β-D-Glucuronide Methyl Ester
Executive Summary: The Analytical Niche
In the quantification of Propofol (2,6-diisopropylphenol) metabolites, Propofol
The Methyl Ester variant serves two primary authoritative functions:
-
GC-MS Derivatization Standard: It acts as the definitive reference for the methylated analyte generated during GC-MS sample preparation (using reagents like diazomethane or BF3-methanol).
-
Stable Synthetic Intermediate: Unlike the native glucuronide, which is susceptible to enzymatic hydrolysis (
-glucuronidase) and spontaneous degradation, the methyl ester provides a chemically stable "capped" analog for method development and impurity profiling.
This guide objectively compares the Methyl Ester standard against the Native Glucuronide and Silylated derivatives, providing protocols to validate its use in high-throughput toxicology and pharmacokinetic workflows.
Comparative Analysis: Methyl Ester vs. Alternatives
The choice of reference standard dictates the analytical platform (LC-MS vs. GC-MS). The following data synthesizes stability and ionization characteristics.
Table 1: Physicochemical & Analytical Performance Matrix
| Feature | Propofol | Native Propofol | Propofol-TMS Glucuronide (Silylated) |
| Primary Utility | GC-MS Analyte Standard; Stability Surrogate | LC-MS/MS Target (Gold Standard) | GC-MS Analyte (Alternative to Methyl) |
| Thermal Stability | High (Suitable for GC injection ports) | Low (Decarboxylates/degrades >60°C) | Moderate (Moisture sensitive) |
| Hydrolysis Resistance | Resistant to | Susceptible (Cleaves to Propofol) | Susceptible (Hydrolyzes rapidly in water) |
| Polarity (LogP) | Moderate (Lipophilic shift) | Low (Hydrophilic/Polar) | Moderate |
| MS Ionization | ESI+ (Protonation favored); EI (GC-MS) | ESI- (Deprotonation of -COOH) | EI (Characteristic Si fragments) |
| Storage Stability | >24 Months (-20°C, neat) | <12 Months (-80°C, solution) | <1 Month (In situ only) |
Performance Insight: The "Volatility Gap"
The native glucuronide cannot be analyzed by GC-MS without derivatization. Researchers often choose between Methylation (forming the Methyl Ester) and Silylation (forming TMS derivatives).
-
Why choose the Methyl Ester? Methyl derivatives are generally more stable in solution than TMS derivatives, which hydrolyze immediately upon contact with trace moisture. If your workflow involves liquid-liquid extraction (LLE) after derivatization, the Methyl Ester is the superior target analyte.
Certification & Characterization Standards
To certify Propofol
Nuclear Magnetic Resonance (NMR) Signature
-
H NMR (400 MHz, CDCl
): The diagnostic signal is the methyl ester singlet at ppm. This peak must be distinct from the isopropyl methine protons of the propofol moiety ( ppm). -
Absence of Acid Proton: The spectrum must confirm the absence of the broad carboxylic acid proton (
ppm) seen in the native glucuronide.
Mass Spectrometry (High Resolution)
-
Target Mass: Calculated
or . -
Fragmentation Pattern:
-
Loss of the glucuronide methyl ester moiety (
178 for propofol cation). -
Retention of the methyl group on the sugar ring during initial fragmentation.
-
Experimental Protocol: Validation of Methylation Efficiency
Objective: Use the certified Propofol
Reagents
-
Analyte: Native Propofol
-D-Glucuronide (Spiked Urine). -
Reference Standard: Propofol
-D-Glucuronide Methyl Ester (Certified). -
Derivatizing Agent: Trimethylsilyldiazomethane (TMS-DAM) or BF
-Methanol (14%).
Workflow Steps
-
Preparation of Calibration Curve (The "Anchor"):
-
Dissolve the Methyl Ester Reference Standard in Methanol to create a curve (10 – 1000 ng/mL).
-
Inject into GC-MS to establish the theoretical maximum response factor.
-
-
Sample Derivatization:
-
Spike blank urine with Native Propofol Glucuronide (500 ng/mL).
-
Perform Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methanol.
-
Evaporate to dryness under N
. -
Reaction: Add 100
L BF -Methanol (14%). Incubate at 60°C for 30 mins. -
Extract the resulting Methyl Ester into Hexane.
-
-
Quantification & Calculation:
-
Inject the Hexane extract into GC-MS.
-
Compare the area count of the derivatized sample against the Methyl Ester Calibration Curve.
-
Acceptance Criteria: A robust method must yield >90% efficiency. If <80%, the derivatization step is the bottleneck, not the extraction.
Visualizing the Analytical Pathway
The following diagram illustrates where the Methyl Ester fits into the metabolic and analytical landscape, distinguishing between biological processes and laboratory derivatization.
Caption: Figure 1. Analytical workflow distinguishing biological metabolism from laboratory derivatization pathways for GC-MS.
References
-
Court, M. H., et al. (2001). "Propofol glucuronidation by human cytochrome P450s and UDP-glucuronosyltransferases." British Journal of Anaesthesia.
-
Lee, H. C., et al. (2012). "Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine." Journal of Chromatography B.
-
Vaiano, F., et al. (2015). "LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures." Forensic Science International.
-
LGC Standards. (2025). "Propofol-d17 beta-D-Glucuronide Product Data." LGC Standards.
Safety Operating Guide
Propofol β-D-Glucuronide Methyl Ester proper disposal procedures
Topic: Propofol
Part 1: Executive Safety Directive
STOP. Do not dispose of Propofol
While this compound is often handled in milligram-level research quantities (reference standards), it represents a concentrated source of Propofol , a compound with significant aquatic toxicity and bioaccumulation potential. As a Senior Application Scientist, I am providing a disposal protocol that prioritizes hydrolytic stability control and complete thermal destruction .
Immediate Classification:
-
Waste Class: Non-Halogenated Organic Solvent Waste (if in solution) or Solid Hazardous Waste.
-
Disposal Method: High-Temperature Incineration (Destruction).
-
Ecological Risk: High (Aquatic Toxicity upon hydrolysis).
Part 2: Technical Profile & Stability Hazards
To dispose of this chemical safely, you must understand its reactivity. Propofol
The Hydrolysis Trap
The methyl ester moiety at the C-6 position of the glucuronic acid ring renders this molecule more lipophilic than the free acid metabolite. However, this ester bond is chemically labile. Exposure to extreme pH (strong acids or bases) or esterases in the environment can trigger hydrolysis , stripping the methyl group and subsequently cleaving the glycosidic bond.
The Result: Release of free Propofol (2,6-diisopropylphenol) into the environment. Propofol is highly toxic to aquatic life (
Visualizing the Risk Pathway
The following diagram illustrates why stabilization prevents environmental toxicity.
Figure 1: Degradation pathway showing how improper disposal leads to the release of bioactive Propofol.[1]
Part 3: Step-by-Step Disposal Protocol
This protocol is designed for Research & Development (R&D) laboratories handling analytical standards (vials < 100 mg) or small-scale synthesis batches.
Phase 1: Segregation & Packaging
| Parameter | Specification | Scientific Rationale |
| Container Type | Amber Glass Vials (Screw cap with PTFE liner) | Prevents UV degradation and leaching. PTFE resists organic solvents. |
| Solvent Compatibility | Methanol or DMSO | If solubilization is required for transfer, use polar organic solvents. Avoid water to prevent pre-disposal hydrolysis. |
| Segregation | Do NOT mix with Oxidizers | Propofol derivatives are organic reductants; mixing with nitric/perchloric acid risks exothermic reaction. |
| Labeling | "Hazardous Waste - Toxic Organic" | Clearly identify contents. Do not label merely as "Chemical Waste." |
Phase 2: The Disposal Workflow
Follow this decision matrix to determine the physical path of the waste.
Figure 2: Decision matrix for the safe segregation and destruction of Propofol derivatives.
Detailed Steps:
-
Containment: Place the primary container (vial) into a secondary clear plastic bag (Ziploc style) to contain any potential leakage.
-
Bulking (Liquids Only): If you have large volumes (>50 mL) of solution, bulk into a dedicated "Non-Halogenated Organic Solvent" carboy. Ensure the carboy is rated for flammables (if Methanol is the carrier).
-
Bulking (Solids): Keep solids in their original vials. Place vials into a "Lab Pack" drum (usually a 5-gallon poly bucket lined with absorbent material/vermiculite).
-
Documentation: On the waste manifest, list the chemical name explicitly: "Propofol beta-D-glucuronide methyl ester in Methanol."
-
Final Destruction: Contract a licensed hazardous waste hauler (e.g., Stericycle, Veolia, Clean Harbors) to transport the waste for incineration .
Part 4: Emergency Contingencies (Spill Response)
If a vial breaks or powder is spilled on the benchtop:
-
Evacuate & Ventilate: If the substance is in a volatile solvent (Methanol), ensure fume hood ventilation is active.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Dry Spill (Powder):
-
Do NOT use a wet paper towel initially (avoids hydrolysis).
-
Cover with a dry absorbent pad or use a HEPA vacuum if available.
-
Wipe the area subsequently with a solvent-dampened pad (Ethanol or Methanol).
-
-
Wet Spill (Solution):
-
Cover with an organic spill pad or vermiculite.
-
Place all cleanup materials into a hazardous waste bag.
-
Wash the surface: Finally, wash the area with soap and water to remove trace residues. Collect this rinse water as hazardous waste if possible; if not, ensure high dilution (though collection is preferred).
-
Part 5: Regulatory Compliance (E-E-A-T)
Why Incineration? The EPA and European Medicines Agency (EMA) guidelines emphasize that pharmaceuticals and their bioactive metabolites should not enter the water cycle. Wastewater Treatment Plants (WWTPs) are not designed to degrade complex phenolic ethers like Propofol derivatives.
-
RCRA Status (USA): While Propofol itself is not explicitly P- or U-listed by name, it is often regulated as a "Characteristic Waste" (D001 Ignitable if in solvent) or managed under "Universal Pharmaceutical Waste" rules depending on the state [1].
-
Best Practice: Treat this specific methyl ester as a Commercial Chemical Product (CCP) . The safest route that guarantees 0% environmental release is incineration.
References
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2] (2019).[3] Link
-
OpenAnesthesia. Environmental Impact of Propofol.[1] (2023).[1][4] Link
-
Santa Cruz Biotechnology. Propofol Glucuronide-d17 Safety Data Sheet (SDS). (2016). Link
-
National Institutes of Health (NIH). Assessing the environmental impact of propofol use in anaesthesia. (2023).[1][4] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
